sec-Butyl methanesulfonate
Description
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Structure
2D Structure
Properties
IUPAC Name |
butan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQGEBNCNNFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923149 | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-54-0 | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to sec-Butyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sec-butyl methanesulfonate, a crucial chemical intermediate. This document details its chemical and physical properties, safety information, and a representative synthetic protocol. Furthermore, it explores the potential biological implications of this class of compounds by examining related signaling pathways.
Chemical and Physical Properties
This compound, identified by the CAS Number 16156-54-0, is a sulfonic acid ester.[1][2][3] It possesses a molecular formula of C5H12O3S and a molecular weight of 152.21 g/mol .[2][4] This compound is also known by several synonyms, including 2-butyl methanesulfonate, sec-butyl mesylate, and butan-2-yl methanesulfonate.[1]
A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 16156-54-0 | [1][2][3] |
| Molecular Formula | C5H12O3S | [2][4] |
| Molecular Weight | 152.21 g/mol | [2][4] |
| Boiling Point | 61.4-61.5 °C (at 0.5 Torr) | [1] |
| Density | 1.1053 g/cm³ (at 25 °C) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| Appearance | Colorless to Pale Yellow Liquid |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard and precautionary statements.
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity - single exposure | H335: May cause respiratory irritation |
Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from the synthesis of n-butyl methanesulfonate and is a representative method for preparing this compound.
Materials:
-
sec-Butanol
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Methanol (for quenching)
Procedure:
-
To a solution of sec-butanol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add pyridine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.5 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature and stir for several hours (the reaction can be monitored by Thin Layer Chromatography or LC-MS).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by silica gel column chromatography.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, its structural similarity to other alkylating agents like methyl methanesulfonate (MMS) suggests it may induce similar cellular responses. Alkylating agents are known to cause DNA damage, which triggers a complex network of signaling pathways aimed at cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
A simplified representation of a potential DNA damage response pathway that could be activated by an alkylating agent like this compound is depicted below. This pathway involves the activation of sensor proteins such as ATM and ATR, which in turn activate downstream checkpoint kinases CHK1 and CHK2. These kinases then phosphorylate key effectors like p53, leading to cell cycle arrest and apoptosis.[6]
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound as described in the experimental protocol.
References
sec-Butyl methanesulfonate molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the molecular properties of sec-Butyl methanesulfonate, a crucial compound in various chemical syntheses.
Core Molecular Data
This compound is an organic compound with the CAS Number 16156-54-0. Its fundamental molecular characteristics are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₅H₁₂O₃S | [1][2][3][4] |
| Molecular Weight | 152.21 g/mol | [1][2][3][4][5][6] |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are highly specific to the intended application and are not detailed in the provided documentation for its basic molecular properties. Researchers should refer to specific scholarly articles or patents relevant to their field of inquiry for detailed methodologies.
Visualization of Molecular Composition
The following diagram illustrates the elemental composition of this compound as derived from its molecular formula.
Caption: Logical relationship of this compound to its molecular formula and elemental components.
References
- 1. 16156-54-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 16156-54-0 [sigmaaldrich.com]
- 4. 2-BUTYLMETHANESULPHONATE | 16156-54-0 [amp.chemicalbook.com]
- 5. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
IUPAC name for sec-Butyl methanesulfonate
An In-depth Technical Guide to Butan-2-yl Methanesulfonate
Introduction
Butan-2-yl methanesulfonate, commonly known as sec-butyl methanesulfonate, is an organic compound with significant applications in chemical synthesis and is of interest to professionals in drug development and scientific research. As an alkylating agent, its reactivity is a key aspect of its utility, particularly in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant experimental protocols.
IUPAC Nomenclature and Chemical Identifiers
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is butan-2-yl methanesulfonate .[1] It is also known by several synonyms, which are listed in the table below along with other key chemical identifiers.
| Identifier | Value |
| IUPAC Name | butan-2-yl methanesulfonate |
| Synonyms | This compound, 1-Methylpropyl methanesulfonate, sec-Butyl mesylate, 2-Butyl methanesulfonate |
| CAS Number | 16156-54-0 |
| Molecular Formula | C₅H₁₂O₃S |
| InChI | InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 |
| InChIKey | BQWQGEBNCNNFCI-UHFFFAOYSA-N |
| SMILES | CCC(C)OS(=O)(=O)C |
Physicochemical Properties
The physical and chemical properties of butan-2-yl methanesulfonate are summarized in the following table. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 152.21 g/mol | [1][2] |
| Boiling Point | 61.4-61.5 °C at 0.5 Torr | [3] |
| Density | 1.1053 g/cm³ at 25 °C | [3] |
| Purity | 95% | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Soluble in organic solvents, limited solubility in water | [5] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [6] |
Synthesis of Butan-2-yl Methanesulfonate
The synthesis of butan-2-yl methanesulfonate typically involves the reaction of sec-butanol with methanesulfonyl chloride in the presence of a base. This reaction is a standard method for the preparation of methanesulfonate esters from alcohols. A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of butan-2-yl methanesulfonate.
Experimental Protocols
Synthesis of Butan-2-yl Methanesulfonate
The following protocol is adapted from the synthesis of n-butyl methanesulfonate and is applicable for the preparation of butan-2-yl methanesulfonate.[7][8]
Materials:
-
sec-Butanol
-
Methanesulfonyl chloride
-
Pyridine (or Triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of sec-butanol (1.0 equivalent) in anhydrous dichloromethane, add pyridine (1.5 equivalents) sequentially at 0 °C under an inert atmosphere.
-
Slowly add methanesulfonyl chloride (1.5 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction mixture to stir and gradually warm to room temperature.
-
Monitor the reaction progress using a suitable technique (e.g., TLC). The reaction is typically complete within 6 hours.
-
Upon completion, quench the reaction by adding methanol.
-
Concentrate the reaction solution under reduced pressure.
-
Dilute the resulting residue with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield butan-2-yl methanesulfonate as a colorless oil.
Spectroscopic Data
| Spectroscopic Data for n-Butyl Methanesulfonate | |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.24 (t, J = 13.2, 6.4 Hz, 2H), 3.01 (s, 3H), 1.76-1.72 (m, 2H), 1.48- 1.42 (m, 2H), 0.96 (t, J = 12.8, 7.6 Hz, 3H)[7][8] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 69.99, 37.30, 31.05, 18.67, 13.48[7][8] |
| High-Resolution Mass Spectrometry (ESI) | Calculated for [C₅H₁₂SO₃ + Na]⁺: 175.0405, Found: 175.0401[7][8] |
| Infrared (IR) Spectra | Available through databases such as SpectraBase.[2] |
| Mass Spectrometry (GC-MS) | Available through databases such as the NIST Mass Spectrometry Data Center.[2] |
Applications in Drug Development and Research
Butan-2-yl methanesulfonate serves as a crucial intermediate in organic synthesis, primarily due to its nature as an alkylating agent.[5] The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.
In the context of drug development, alkylating agents are a class of compounds that can introduce alkyl groups into other molecules. This reactivity is harnessed in the synthesis of various pharmaceutical compounds. However, the alkylating nature of these compounds also means they can react with biological macromolecules, which can lead to mutagenicity.
A study on the optically active enantiomers of this compound investigated its mutagenicity and its ability to induce sister chromatid exchange.[9] Such studies are critical in the safety assessment of potential drug candidates and other chemicals to which humans may be exposed. The chiral nature of this compound makes it a useful probe for investigating the stereochemical aspects of alkylating agent-induced biological effects.
Safety and Handling
Butyl methanesulfonate is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-BUTYLMETHANESULPHONATE | 16156-54-0 [amp.chemicalbook.com]
- 4. This compound | 16156-54-0 [sigmaaldrich.com]
- 5. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 6. 16156-54-0|this compound|BLD Pharm [bldpharm.com]
- 7. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 8. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 9. Butyl methanesulfonate EP Reference Standard CAS 1912-32-9 Sigma Aldrich [sigmaaldrich.com]
Solubility Profile of sec-Butyl Methanesulfonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sec-butyl methanesulfonate in various organic solvents. This information is critical for professionals in research and drug development who utilize this compound as a reagent or intermediate and require a thorough understanding of its behavior in different solvent systems for reaction optimization, purification, and formulation.
Core Data Presentation: Quantitative Solubility
| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C ( g/100 mL) | Observations |
| Alcohols | ||||
| Methanol | CH₃OH | 5.1 | Data not available | |
| Ethanol | C₂H₅OH | 4.3 | Data not available | |
| Isopropanol | C₃H₈O | 3.9 | Data not available | |
| Ketones | ||||
| Acetone | C₃H₆O | 5.1 | Data not available | |
| Esters | ||||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | |
| Halogenated Solvents | ||||
| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | |
| Chloroform | CHCl₃ | 4.1 | Data not available (Qualitatively "slightly soluble"[1][2]) | |
| Aromatic Hydrocarbons | ||||
| Toluene | C₇H₈ | 2.4 | Data not available | |
| Ethers | ||||
| Diethyl Ether | C₄H₁₀O | 2.8 | Data not available | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data not available | |
| Aliphatic Hydrocarbons | ||||
| Hexane | C₆H₁₄ | 0.1 | Data not available | |
| Amides | ||||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | |
| Sulfoxides | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available |
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a liquid compound like this compound in an organic solvent. This method is robust and reliable for generating accurate quantitative solubility data.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 10 mL)
-
Thermostatic shaker or incubator with orbital shaking capabilities
-
Calibrated positive displacement pipettes or microsyringes
-
Centrifuge (optional, for enhanced phase separation)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC) for concentration analysis.
-
Volumetric flasks and appropriate glassware for standard preparation.
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. An excess is visually confirmed by the presence of a distinct undissolved phase or droplets of the solute at the bottom of the vial after equilibration.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent any solvent evaporation during the experiment.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After the equilibration period, cease shaking and allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow for the separation of the excess this compound from the saturated solvent phase.
-
For solvents with similar densities to this compound, centrifugation of the vials can be employed to facilitate a clear separation of the two phases.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear, saturated supernatant (the solvent phase) using a calibrated pipette or syringe. Take care not to disturb the undissolved solute phase.
-
Transfer the aliquot to a pre-weighed volumetric flask and record the weight of the transferred solution.
-
Dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method (GC-FID or HPLC).
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the calibration standards and the diluted sample using the chosen chromatographic method.
-
3. Data Calculation:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
References
An In-depth Technical Guide to the Safety Data Sheet for sec-Butyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of sec-Butyl methanesulfonate (CAS No. 16156-54-0). The information is compiled and presented to meet the needs of professionals in research and development who may handle this compound.
Chemical Identification and Physical Properties
This compound is the ester of sec-butanol and methanesulfonic acid. It functions as an alkylating agent and is primarily used in laboratory-scale organic synthesis.[1] Its identity and key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 16156-54-0 | [2] |
| Molecular Formula | C₅H₁₂O₃S | [2] |
| Molecular Weight | 152.21 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 2-Butyl methanesulfonate, sec-Butyl mesylate | [2][3] |
| Appearance | Colorless Oil / Liquid | [3][4] |
| Boiling Point | 61.4-61.5 °C at 0.5 Torr | [3] |
| Density | 1.1053 g/cm³ at 25 °C | [3] |
| Purity | ≥95-97% | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.[5] The GHS classification provides a standardized way to communicate these hazards.
The table below summarizes the GHS hazard statements and corresponding precautionary measures as mandated by the classification.
| GHS Classification | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed.[5] |
| H315 | Causes skin irritation.[5] | |
| H319 | Causes serious eye irritation.[5] | |
| H332 | Harmful if inhaled.[5] | |
| H335 | May cause respiratory irritation.[5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Toxicological Profile
-
Acute Toxicity : Harmful if ingested or inhaled.[5]
-
Skin and Eye Irritation : Causes irritation upon contact with skin and can cause serious damage to the eyes.[1][5]
-
Respiratory Irritation : Inhalation of vapors or mists may cause irritation to the respiratory tract.[5]
-
Mutagenicity : While not explicitly classified for mutagenicity in the provided SDS, its class of compounds (alkyl sulfonates) is known for mutagenic potential through DNA alkylation.[8]
References
- 1. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-BUTYLMETHANESULPHONATE | 16156-54-0 [amp.chemicalbook.com]
- 4. Butyl Methanesulfonate | 1912-32-9 | TCI EUROPE N.V. [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of toxicity and mutagenicity of butyl methanesulfonate among human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of sec-Butyl Methanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for sec-butyl methanesulfonate (CAS 16156-54-0). Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted data based on established spectroscopic principles and comparison with analogous compounds. The information herein is intended to assist in the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: butan-2-yl methanesulfonate
-
Synonyms: 2-Butyl methanesulfonate, sec-Butyl mesylate
-
Molecular Formula: C₅H₁₂O₃S
-
Molecular Weight: 152.21 g/mol
-
Chemical Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit five distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the methanesulfonate group.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃-S | ~ 3.0 | Singlet | 3H | - |
| -O-CH- | ~ 4.8 | Sextet | 1H | ~ 6.3 |
| -CH₂- | ~ 1.7 | Multiplet | 2H | - |
| -CH(CH₃ ) | ~ 1.4 | Doublet | 3H | ~ 6.3 |
| -CH₂CH₃ | ~ 0.9 | Triplet | 3H | ~ 7.4 |
2.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to show four signals corresponding to the four unique carbon environments in the sec-butyl group and one for the methyl group of the mesylate.
| Assignment | Predicted Chemical Shift (ppm) |
| -O-C H- | ~ 80 |
| C H₃-S | ~ 38 |
| -C H₂- | ~ 29 |
| -CH(C H₃) | ~ 19 |
| -CH₂C H₃ | ~ 10 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonate group, as well as C-H and C-O stretching and bending vibrations.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch | 1350 - 1330 | Strong |
| Symmetric SO₂ Stretch | 1175 - 1160 | Strong |
| C-O Stretch | 1000 - 960 | Strong |
| C-H Stretch (Alkyl) | 2980 - 2850 | Medium-Strong |
| C-H Bend (Alkyl) | 1470 - 1370 | Medium |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern will be dominated by cleavage of the C-O bond and fragmentation of the sec-butyl group.
| m/z | Proposed Fragment | Notes |
| 152 | [C₅H₁₂O₃S]⁺• | Molecular Ion (M⁺•) |
| 97 | [CH₃SO₃H]⁺• | Methanesulfonic acid radical cation |
| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation |
| 57 | [C₄H₉]⁺ | sec-Butyl cation (base peak) |
| 56 | [C₄H₈]⁺• | Butene radical cation (from elimination) |
| 41 | [C₃H₅]⁺ | Allyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Experimental Protocols
While specific experimental details for this compound are not widely published, the following are general protocols for obtaining the spectroscopic data described above.
3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Chemical shifts are referenced to the deuterated solvent signal.
3.2. IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
3.3. Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source. The instrument can be coupled to a gas chromatograph (GC-MS) for sample introduction and separation.
-
Acquisition: For GC-MS, inject a dilute solution of the sample onto a suitable GC column. The mass spectrum is recorded as the compound elutes from the column. For direct infusion, a small amount of the sample is introduced directly into the ion source. The spectrum is typically scanned over a mass range of m/z 10-200.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
The Reactivity of sec-Butyl Methanesulfonate: A Technical Guide for Researchers
Introduction
sec-Butyl methanesulfonate (also known as sec-butyl mesylate) is a chemical compound of significant interest in organic synthesis and as a potential alkylating agent in medicinal chemistry. As a secondary alkyl sulfonate, its reactivity is characterized by a dynamic interplay between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating these reactions. This technical guide provides an in-depth analysis of the reactivity of this compound, complete with experimental protocols, data summaries, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
This compound is an ester of sec-butanol and methanesulfonic acid. The sulfonate group's ability to delocalize its negative charge makes it a very stable anion and therefore an excellent leaving group in substitution and elimination reactions.
Synthesis of this compound
The synthesis of this compound is typically achieved by the reaction of sec-butanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
sec-Butanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sec-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Workflow for the Synthesis of this compound
Reactivity: Substitution vs. Elimination
As a secondary substrate, this compound can undergo all four major reaction pathways: S(_N)1, S(_N)2, E1, and E2. The predominant pathway is highly dependent on the reaction conditions.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)
In nucleophilic substitution reactions, a nucleophile replaces the methanesulfonate leaving group.
-
S(_N)2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the chiral center.
-
S(_N)1 Mechanism: This is a two-step process involving the formation of a secondary carbocation intermediate after the leaving group departs. This pathway is favored by weak nucleophiles (solvolysis) and polar protic solvents that can stabilize the carbocation. The planar carbocation can be attacked from either face, leading to a racemic or near-racemic mixture of products.
General Scheme for Substitution Reactions
The Cornerstone of Chirality: A Technical Guide to sec-Butyl Methanesulfonate as a Premier Chiral Building Block
For Immediate Release
In the intricate world of pharmaceutical development and complex organic synthesis, the precise construction of chiral molecules is paramount. Among the arsenal of tools available to the modern chemist, chiral building blocks stand out for their efficiency and elegance in introducing stereochemical complexity. This technical guide delves into the core attributes of sec-butyl methanesulfonate as a versatile and reliable chiral synthon, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and applications.
Introduction to a Versatile Chiral Synthon
This compound, a member of the sulfonate ester family, serves as an excellent electrophile in nucleophilic substitution reactions. When synthesized in its enantiomerically pure (R)- or (S)-form, it becomes a powerful tool for transferring a defined stereocenter to a target molecule. The methanesulfonate group, often referred to as a "mesylate," is a superb leaving group, facilitating reactions with a wide range of nucleophiles under mild conditions. This attribute, combined with the well-defined stereochemistry of the sec-butyl group, makes it an invaluable building block in asymmetric synthesis.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. While specific data for the individual enantiomers of this compound is not extensively documented, the properties of the racemic mixture and the closely related n-butyl methanesulfonate provide a useful reference.
| Property | Value (for this compound) | Value (for n-Butyl methanesulfonate) | Reference |
| Molecular Formula | C₅H₁₂O₃S | C₅H₁₂O₃S | [1] |
| Molecular Weight | 152.21 g/mol | 152.21 g/mol | [1][2] |
| Boiling Point | 61.4-61.5 °C @ 0.5 Torr | Not Available | [3] |
| Density | 1.1053 g/cm³ @ 25 °C | Not Available | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | Soluble in organic solvents, limited solubility in water | [3][3] |
Synthesis of Enantiomerically Pure this compound
The foundation of utilizing this compound as a chiral building block lies in the preparation of its enantiomerically pure forms. This is typically achieved through a two-step process: the resolution of racemic sec-butanol to obtain the desired (R)- or (S)-enantiomer, followed by its conversion to the corresponding methanesulfonate.
Step 1: Enzymatic Kinetic Resolution of (R,S)-sec-Butanol
Kinetic resolution using lipases is a highly effective and widely used method for separating the enantiomers of racemic alcohols.[4] The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.
A common and effective method involves the use of Novozym 435®, an immobilized Candida antarctica lipase B.[4]
Experimental Protocol: Lipase-Catalyzed Resolution of sec-Butanol [4]
-
Reaction Setup: In a suitable reaction vessel, dissolve racemic sec-butanol in an organic solvent such as n-hexane.
-
Acyl Donor: Add an acyl donor. Vinyl acetate is often a superior choice compared to carboxylic acids, leading to higher enantiomeric excess of the remaining substrate (ee(s) ~90% at 90 minutes).[4]
-
Enzyme Addition: Introduce Novozym 435® to the reaction mixture. The enzyme/substrate ratio can influence the reaction rate.
-
Reaction Conditions: Maintain the reaction at a controlled temperature, typically in the range of 40-60 °C. The reaction progress is monitored over time.
-
Workup and Separation: After a specific time (e.g., 180 minutes to reach high substrate enantiomeric excess), the enzyme is filtered off. The resulting mixture, containing one enantiomer of sec-butanol and the ester of the other enantiomer, is then separated using standard chromatographic techniques.
This process allows for the isolation of either (R)- or (S)-sec-butanol with high optical purity.
Step 2: Synthesis of (R)- or (S)-sec-Butyl Methanesulfonate
Once the desired enantiomer of sec-butanol is obtained, it is converted to the methanesulfonate ester. This reaction proceeds with retention of configuration at the chiral center because the carbon-oxygen bond of the alcohol is not broken during the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general synthesis of alkyl methanesulfonates.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the enantiomerically pure sec-butanol (e.g., (R)-sec-butanol) in an anhydrous solvent such as dichloromethane or toluene.
-
Base Addition: Add a tertiary amine base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (mesyl chloride) to the stirred solution, ensuring the temperature remains low.
-
Reaction: Allow the reaction to proceed at a low temperature for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Workup: Upon completion, the reaction is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure chiral this compound.
Caption: Workflow for the synthesis of enantiopure this compound.
Application in Stereospecific Synthesis
The primary utility of chiral this compound lies in its role as an electrophile in S_N2 reactions. Due to the backside attack of the nucleophile, these reactions proceed with a predictable inversion of stereochemistry at the chiral center. This stereospecificity is a cornerstone of modern asymmetric synthesis.
General Reaction Scheme:
(S)-sec-Butyl Methanesulfonate + Nu⁻ → (R)-Nu-sec-Butane + MsO⁻
While specific quantitative data for a wide range of nucleophiles is dispersed throughout the literature, the principle of stereochemical inversion is well-established. For instance, the reaction of (R)-1-(2-pyridinyl)ethyl methanesulfonate with sodium azide proceeds stereospecifically to give the corresponding (S)-azide, which can then be reduced to the (S)-amine.[5][6] This serves as a strong analogy for the expected reactivity of chiral this compound.
References
- 1. 1-Methylpropyl methanesulfonate | C5H12O3S | CID 146192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 4. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific substitution of enantiomerically pure 1-(2-pyridinyl)ethyl methanesulfonate with beta-dicarbony compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
potential hazards and handling of sec-butyl mesylate
An In-depth Technical Guide on the Potential Hazards and Handling of sec-Butyl Mesylate
Introduction
sec-Butyl mesylate (butan-2-yl methanesulfonate) is an alkylating agent used in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the preparation of sulfonate esters.[1] Like other mesylates, it is a potent alkylating agent, which underlies its utility in chemical reactions but also contributes to its significant health and environmental hazards.[2] This guide provides a comprehensive overview of the potential hazards associated with sec-butyl mesylate and details the necessary handling procedures to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
sec-Butyl mesylate is classified as a hazardous substance with multiple potential health and environmental effects. The primary hazards are associated with its reactivity as an alkylating agent, which can lead to cellular damage.
GHS Classification
Based on data for sec-butyl mesylate and closely related analogs like butyl methanesulfonate, the following GHS hazard classifications are identified:
-
Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[3][4]
-
Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[3][4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.
-
Germ Cell Mutagenicity (Category 1B): May cause genetic defects.
-
Carcinogenicity (Category 2): Suspected of causing cancer.
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]
-
Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled.
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects.
Physical and Chemical Properties
A summary of the available physical and chemical data for sec-butyl mesylate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C5H12O3S | [3][4] |
| Molecular Weight | 152.21 g/mol | [3][4] |
| Appearance | Colorless Oil | [4] |
| Boiling Point | 61.4-61.5 °C at 0.5 Torr | [4] |
| Density | 1.1053 g/cm³ at 25 °C | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol. Limited solubility in water. | [1][4] |
Toxicological Information
The toxicity of sec-butyl mesylate is primarily due to its ability to act as an alkylating agent, transferring its butyl group to nucleophilic sites in biological macromolecules like DNA. This can lead to mutagenic, carcinogenic, and cytotoxic effects.
| Hazard Parameter | Description | Source |
| Acute Oral Toxicity | Toxic if swallowed. | [4] |
| Acute Inhalation Toxicity | Toxic if inhaled. | [4] |
| Skin Irritation | Causes skin irritation. | [3] |
| Eye Irritation | Causes serious eye irritation. | [3][4] |
| Mutagenicity | May cause genetic defects. Studies on human lymphoblast lines have demonstrated the mutagenic potential of butyl methanesulfonate. | [5] |
| Carcinogenicity | Suspected of causing cancer. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of sec-butyl mesylate are not publicly available. However, the hazard classifications are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
-
Acute Oral Toxicity: Generally determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This involves the administration of the substance to fasted animals, followed by observation for signs of toxicity and mortality.
-
Skin Irritation: Assessed using methods like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the skin of animals and observing for erythema and edema.
-
Eye Irritation: Typically evaluated using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The substance is applied to the eye of an animal, and the effects on the cornea, iris, and conjunctiva are assessed.
-
Mutagenicity: Commonly assessed using the Ames test (OECD Test Guideline 471, Bacterial Reverse Mutation Test) or in vitro mammalian cell gene mutation tests (OECD Test Guideline 476).
Handling and Safety Precautions
Due to the significant hazards of sec-butyl mesylate, strict safety protocols must be followed.
Engineering Controls
-
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the substance.[3]
-
Skin and Body Protection: A lab coat or a chemical-resistant suit should be worn.[3]
-
Respiratory Protection: For operations where aerosols or vapors may be generated, a NIOSH-approved respirator with appropriate cartridges should be used.[3]
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of sec-butyl mesylate.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials and sources of ignition.[6]
-
The storage area should be accessible only to authorized personnel.
Accidental Release and First Aid Measures
Spill Response
In the event of a spill, the following decision tree should be followed.
First Aid
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]
Disposal Considerations
-
sec-Butyl mesylate and any contaminated materials must be disposed of as hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.[3]
-
Do not allow the chemical to enter drains.
Conclusion
sec-Butyl mesylate is a valuable reagent in chemical synthesis but poses significant health and environmental risks due to its properties as a potent alkylating agent. A thorough understanding of its hazards and strict adherence to the handling, storage, and disposal protocols outlined in this guide are essential for ensuring a safe working environment for all laboratory personnel.
References
- 1. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2-BUTYLMETHANESULPHONATE | 16156-54-0 [amp.chemicalbook.com]
- 5. Comparison of toxicity and mutagenicity of butyl methanesulfonate among human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. geneseo.edu [geneseo.edu]
Methodological & Application
Synthesis of sec-Butyl Methanesulfonate from sec-Butanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of sec-butyl methanesulfonate from sec-butanol. This synthesis is a common transformation in organic chemistry, particularly in drug development, where the methanesulfonyl group is installed to convert an alcohol into a good leaving group for subsequent nucleophilic substitution reactions. This protocol includes a step-by-step experimental procedure, a summary of the required reagents and expected results, and characterization data. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are provided to aid in understanding and execution.
Introduction
The conversion of alcohols to sulfonates is a fundamental reaction in organic synthesis. Methanesulfonates (mesylates) are excellent leaving groups, making them valuable intermediates for the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs). The reaction of a secondary alcohol, such as sec-butanol, with methanesulfonyl chloride in the presence of a base, like pyridine, proceeds with retention of stereochemistry at the chiral center of the alcohol. This application note provides a reliable and detailed protocol for this transformation.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| sec-Butanol | C₄H₁₀O | 74.12 | 5.0 g (67.5 mmol) | Sigma-Aldrich |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 9.2 g (6.3 mL, 81.0 mmol) | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | 7.8 mL (96.0 mmol) | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Fisher Scientific |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | VWR |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | VWR |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | VWR |
| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | As needed | VWR |
| Hexanes (for chromatography) | C₆H₁₄ | 86.18 | As needed | VWR |
Table 2: Expected Product and Yield
| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Experimental Yield (%) | Appearance |
| This compound | C₅H₁₂O₃S | 152.21 | 10.27 | 85-95% | Colorless oil |
Table 3: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.68 (dq, J = 6.3, 6.3 Hz, 1H), 3.01 (s, 3H), 1.75-1.65 (m, 2H), 1.45 (d, J = 6.3 Hz, 3H), 0.95 (t, J = 7.5 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 81.5, 38.6, 28.9, 18.7, 9.6 |
| IR (neat, cm⁻¹) | 2975 (C-H), 1350 (S=O), 1175 (S=O), 950 (S-O) |
Experimental Protocol
Synthesis of this compound
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sec-butanol (5.0 g, 67.5 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagents: Slowly add pyridine (7.8 mL, 96.0 mmol) to the stirred solution. Then, add methanesulfonyl chloride (6.3 mL, 81.0 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
-
Characterization:
-
Collect the fractions containing the product (as determined by TLC analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for sec-Butyl Methanesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butyl methanesulfonate (sec-BuOMs) is a versatile and effective alkylating agent employed in organic synthesis for the introduction of the sec-butyl group onto a variety of nucleophilic substrates. As a member of the alkyl sulfonate family, it is recognized for its good leaving group properties, making it a valuable reagent in the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. Its utility is particularly noted in the synthesis of complex organic molecules, including intermediates for pharmaceuticals and other fine chemicals.
This document provides detailed application notes and protocols for the use of this compound as an alkylating agent, with a focus on its application in the alkylation of phenols, amines, and active methylene compounds. Safety precautions, reaction mechanisms, and expected outcomes are also discussed to facilitate its effective and safe use in a research and development setting.
Physicochemical Properties and Safety Information
| Property | Value |
| Chemical Formula | C₅H₁₂O₃S |
| Molecular Weight | 152.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~180 °C (estimated) |
| Solubility | Soluble in most organic solvents. |
Safety Precautions: this compound is an alkylating agent and should be handled with appropriate caution in a well-ventilated fume hood. It is considered to be a potential mutagen and irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this reagent.
Synthesis of this compound
A standard laboratory preparation of this compound involves the reaction of sec-butanol with methanesulfonyl chloride in the presence of a base. The following protocol is adapted from a general procedure for the synthesis of alkyl methanesulfonates.
Experimental Protocol: Synthesis of this compound
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| sec-Butanol | 1.0 | 74.12 | (e.g., 5.0 g, 67.5 mmol) |
| Methanesulfonyl Chloride | 1.2 | 114.55 | (e.g., 9.2 g, 80.9 mmol) |
| Pyridine | 1.5 | 79.10 | (e.g., 8.0 g, 101.2 mmol) |
| Dichloromethane (DCM) | - | - | 100 mL |
Procedure:
-
To a stirred solution of sec-butanol in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine.
-
Slowly add methanesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Applications in Organic Synthesis
This compound is a valuable reagent for the sec-butylation of various nucleophiles. The following sections detail its application in O-alkylation, N-alkylation, and C-alkylation reactions.
O-Alkylation of Phenols
The introduction of a sec-butyl group to a phenolic hydroxyl group can be a key step in the synthesis of various compounds, including antioxidants and pharmaceutical intermediates. The reaction typically proceeds via an Sɴ2 mechanism.
| Reagent | Molar Equiv. |
| Phenol Derivative | 1.0 |
| This compound | 1.1 - 1.5 |
| Base (e.g., K₂CO₃, NaH) | 1.2 - 2.0 |
| Solvent (e.g., DMF, Acetone) | - |
Procedure:
-
To a solution of the phenol derivative in an appropriate anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | ~85 |
| 4-Methoxyphenol | NaH | THF | 60 | 8 | ~90 |
| 2-Nitrophenol | K₂CO₃ | Acetone | reflux | 24 | ~75 |
Note: Yields are estimates based on general reactivity and may vary.
N-Alkylation of Amines and Heterocycles
sec-Butylation of amines and nitrogen-containing heterocycles is a common transformation in drug discovery to modulate physicochemical properties such as lipophilicity and basicity. Over-alkylation can be a challenge with primary and secondary amines.
| Reagent | Molar Equiv. |
| Amine/Heterocycle | 1.0 |
| This compound | 1.0 - 1.2 |
| Base (e.g., K₂CO₃, Et₃N) | 1.5 - 2.0 |
| Solvent (e.g., ACN, DMF) | - |
Procedure:
-
Combine the amine or heterocycle and the base in a suitable anhydrous solvent.
-
Add this compound to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 70 | 16 | ~60-70 |
| Indole | NaH | DMF | 50 | 6 | ~80-90 |
| Pyrrolidine | Et₃N | ACN | reflux | 12 | ~70-80 |
Note: Yields are estimates based on general reactivity and may vary. Over-alkylation is possible for primary and secondary amines.
C-Alkylation of Active Methylene Compounds
The alkylation of enolates derived from active methylene compounds is a fundamental C-C bond-forming reaction. As a "hard" electrophile, this compound can favor O-alkylation over C-alkylation. Reaction conditions can be optimized to promote the desired C-alkylation product.
| Reagent | Molar Equiv. |
| Active Methylene Compound | 1.0 |
| Base (e.g., NaOEt, LDA) | 1.0 - 1.1 |
| This compound | 1.0 - 1.2 |
| Solvent (e.g., EtOH, THF) | - |
Procedure:
-
Prepare a solution of the base in a suitable anhydrous solvent. For less acidic substrates, stronger bases like LDA at low temperatures are recommended.
-
Add the active methylene compound dropwise to the base at an appropriate temperature (e.g., 0 °C or -78 °C for LDA).
-
Stir for 30-60 minutes to ensure complete enolate formation.
-
Add this compound and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
| Substrate | Base | Solvent | Temp (°C) | Time (h) | C/O Ratio | Yield (%) |
| Diethyl malonate | NaOEt | EtOH | reflux | 24 | >95:5 | ~70-80 |
| Ethyl acetoacetate | NaH | THF | reflux | 12 | ~80:20 | ~60-70 |
| 1,3-Cyclohexanedione | K₂CO₃ | DMF | 80 | 16 | ~30:70 | ~50-60 |
Note: The C/O alkylation ratio is highly dependent on the substrate, counter-ion, solvent, and temperature. Harder conditions (polar aprotic solvents, potassium counter-ions) generally favor O-alkylation.
Stereochemistry
When using an enantiomerically pure form of sec-butanol for the synthesis of this compound, the resulting chiral alkylating agent can be used in stereospecific synthesis. Sɴ2 reactions with chiral this compound are expected to proceed with inversion of configuration at the stereocenter. This is a critical consideration in the synthesis of chiral drug molecules.
Conclusion
This compound is a highly effective alkylating agent for a range of nucleophiles. Its reactivity and the stereochemical outcome of its reactions make it a valuable tool in organic synthesis, particularly in the fields of pharmaceutical and materials science. By carefully selecting reaction conditions, chemists can achieve desired levels of O-, N-, and C-alkylation. As with all reactive alkylating agents, appropriate safety measures must be strictly followed.
Application Notes and Protocols: sec-Butyl Methanesulfonate in Nucleophilic Substitution Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: sec-Butyl methanesulfonate (sec-BuOMs) is a valuable alkylating agent in organic synthesis, particularly in the realm of drug discovery and development. As a secondary alkyl sulfonate, it serves as an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The methanesulfonate group (mesylate, MsO-) is a superior leaving group compared to halides due to the resonance stabilization of the resulting mesylate anion. This property facilitates the displacement by a wide range of nucleophiles under relatively mild conditions, enabling the stereospecific introduction of various functional groups. These application notes provide detailed protocols and data for the synthesis of this compound and its subsequent use in key nucleophilic substitution reactions.
I. Synthesis of this compound
The preparation of this compound from sec-butanol is a standard procedure involving the reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of sec-butanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Purify further by vacuum distillation if necessary.
Data Presentation:
| Reactant | Molar Eq. | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| sec-Butanol | 1.0 | DCM | Triethylamine | 3 | 0 to RT | >90 |
| Methanesulfonyl Chloride | 1.2 | |||||
| Triethylamine | 1.5 |
DOT Script for Synthesis Workflow:
Caption: Synthesis of this compound workflow.
II. Nucleophilic Substitution Reactions
This compound readily undergoes SN2 reactions with a variety of nucleophiles. A key feature of the SN2 mechanism is the inversion of stereochemistry at the chiral center.[1][2] If the starting alcohol is enantiomerically pure, the resulting product will also be enantiomerically pure, but with the opposite configuration.[2]
DOT Script for SN2 Mechanism:
(R)-CH3CH(OMs)CH2CH3 + NaN3 --> (S)-CH3CH(N3)CH2CH3 + NaOMs
CH3CH(OMs)CH2CH3 + NaCN --> CH3CH(CN)CH2CH3 + NaOMs
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours. The precipitation of sodium methanesulfonate indicates the progress of the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter off the precipitated sodium methanesulfonate and wash the solid with a small amount of cold acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and a dilute solution of sodium thiosulfate (to remove any traces of I₂), followed by brine.
-
Dry the ethereal solution over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain 2-iodobutane.
Data Presentation (Representative Data):
| Substrate | Nucleophile | Molar Eq. (Nuc) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | Sodium Iodide | 1.5 | Acetone | 3 | Reflux | >90 |
III. Solvolysis of this compound
Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. For a secondary substrate like this compound, the mechanism can be borderline between SN1 and SN2, and is highly dependent on the solvent's nucleophilicity and ionizing power. In protic solvents like ethanol or acetic acid, a mixture of substitution and elimination products is often observed.
DOT Script for Competing Pathways:
Caption: Competing pathways in solvolysis.
Conclusion: this compound is a versatile and reactive substrate for SN2 reactions, allowing for the efficient and stereospecific synthesis of a wide array of functionalized sec-butyl compounds. The protocols and data presented herein provide a foundation for researchers to utilize this important building block in their synthetic endeavors. Careful consideration of reaction conditions, particularly the choice of nucleophile and solvent, is critical for achieving high yields and selectivity.
References
Application Notes and Protocols: Reaction of sec-Butyl Methanesulfonate with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of functional molecules, including active pharmaceutical ingredients (APIs). The introduction of a sec-butyl group can significantly influence the pharmacological profile of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. sec-Butyl methanesulfonate serves as an effective sec-butylating agent, offering a reactive electrophile for nucleophilic substitution by a wide range of amine nucleophiles. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the reaction under relatively mild conditions.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of amine nucleophiles, including primary, secondary, and heterocyclic amines. It also explores the applications of the resulting N-sec-butylamines in the context of drug development.
Reaction Mechanism and General Workflow
The reaction of this compound with an amine nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the sec-butyl group, displacing the methanesulfonate leaving group.
A general workflow for this reaction involves the dissolution of the amine nucleophile in a suitable aprotic solvent, followed by the addition of a base to deprotonate the amine (if it is a primary or secondary amine salt) and to neutralize the methanesulfonic acid byproduct. This compound is then added, and the reaction mixture is stirred, often with heating, until completion. Work-up and purification are then performed to isolate the desired N-sec-butylated product.
Caption: General experimental workflow for the N-alkylation of amines with this compound.
Data Presentation: Reaction of this compound with Various Amine Nucleophiles
The following tables summarize representative quantitative data for the reaction of this compound with primary, secondary, and heterocyclic amine nucleophiles. Please note that specific yields and reaction times can vary depending on the substrate and precise reaction conditions.
Table 1: Reaction with Primary Amines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | ~75-85 |
| Benzylamine | Et₃N | CH₃CN | 60 | 8 | ~80-90 |
| Cyclohexylamine | NaH | THF | 50 | 10 | ~70-80 |
Table 2: Reaction with Secondary Amines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylaniline | K₂CO₃ | DMF | 90 | 16 | ~70-80 |
| Piperidine | Et₃N | CH₃CN | 70 | 6 | >90 |
| Dibenzylamine | NaH | THF | 60 | 12 | ~65-75 |
Table 3: Reaction with Heterocyclic Amines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | K₂CO₃ | DMF | 70 | 5 | >90 |
| Pyrazole | NaH | THF | 50 | 8 | ~85-95 |
| 1,2,4-Triazole | Cs₂CO₃ | CH₃CN | 80 | 12 | ~80-90 |
Experimental Protocols
Protocol 1: Synthesis of N-sec-Butylaniline
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-sec-butylaniline.
Protocol 2: Synthesis of 1-sec-Butylimidazole
Materials:
-
Imidazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment as in Protocol 1.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve imidazole (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 70 °C and stir for 5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash with brine (2 x 25 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-sec-butylimidazole.
Applications in Drug Development
The introduction of an N-sec-butyl group can be a key step in the synthesis of various pharmaceutical agents. This moiety can enhance the drug-like properties of a molecule.
-
Improved Potency and Selectivity: The branched nature of the sec-butyl group can provide a better fit into the binding pockets of target proteins, leading to increased potency and selectivity.
-
Enhanced Metabolic Stability: The sec-butyl group can block sites of metabolism, increasing the half-life of a drug in the body.
-
Modulation of Physicochemical Properties: The lipophilicity of a compound can be fine-tuned by the introduction of a sec-butyl group, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Example Signaling Pathway Implication:
N-sec-butylated compounds can be designed to interact with various biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels. For instance, a hypothetical N-sec-butylated ligand could act as an antagonist for a GPCR involved in a disease signaling pathway.
Application Notes and Protocols: sec-Butyl Methanesulfonate in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sec-butyl methanesulfonate as a leaving group in bimolecular nucleophilic substitution (SN2) reactions. Particular emphasis is placed on the stereochemical implications and practical experimental procedures relevant to organic synthesis and drug development.
Introduction
In the realm of synthetic organic chemistry, the conversion of alcohols into better leaving groups is a foundational strategy for nucleophilic substitution reactions. Alcohols are generally poor leaving groups due to the strong basicity of the hydroxide ion (HO⁻).[1] To overcome this, the hydroxyl group can be transformed into a sulfonate ester, such as a methanesulfonate (mesylate), which is an excellent leaving group due to the stability of the resulting mesylate anion.[1]
This compound is a valuable substrate for SN2 reactions, particularly when stereochemical control is crucial. As a secondary alkyl sulfonate, it is susceptible to backside attack by a wide range of nucleophiles, leading to a predictable inversion of configuration at the chiral center. This stereospecificity is a cornerstone of asymmetric synthesis, enabling the construction of complex chiral molecules from readily available starting materials.[2][3]
Reactivity and Stereochemistry
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at 180° to the leaving group.[1] This "backside attack" forces the stereocenter to invert, a phenomenon known as Walden inversion.[1]
For this compound derived from a chiral sec-butanol, this inversion is highly predictable. For instance, an SN2 reaction on (R)-sec-butyl methanesulfonate will yield a product with the (S) configuration. This predictable outcome is essential for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.
The efficiency of the mesylate as a leaving group stems from the resonance stabilization of the negative charge on the departing methanesulfonate anion. The pKa of its conjugate acid, methanesulfonic acid, is approximately -1.9, indicating that the mesylate is a very weak base and thus a stable leaving group.
Quantitative Data: Comparison of Sulfonate Leaving Groups
While both mesylates and tosylates are excellent leaving groups, their relative reactivities can be influenced by steric and electronic factors. The following table summarizes the relative rates of SN2 reactions for common sulfonate leaving groups, normalized to the mesylate group.
| Leaving Group | Abbreviation | Structure of Leaving Group | Relative SN2 Reaction Rate |
| Mesylate | -OMs | CH₃SO₃⁻ | 1.00 |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | 0.70 |
Data represents relative rates for the SN2 reaction of an alkyl substrate with a common nucleophile.
The data indicates that mesylate is slightly more reactive than tosylate in these SN2 reactions.
Signaling Pathways and Mechanisms
The following diagram illustrates the mechanism of the SN2 reaction of (R)-sec-butyl methanesulfonate with a nucleophile (e.g., azide), leading to inversion of stereochemistry.
Caption: SN2 reaction mechanism with inversion of stereochemistry.
Experimental Protocols
The synthesis of a desired product via an SN2 reaction on sec-butanol typically involves a two-step process:
-
Mesylation of sec-Butanol: Conversion of the alcohol to the corresponding methanesulfonate.
-
Nucleophilic Substitution: Reaction of the this compound with the desired nucleophile.
The following protocols are adapted from general procedures and are illustrative for the synthesis of (S)-2-azidobutane from (R)-2-butanol.[4][5]
Protocol 1: Synthesis of (R)-sec-Butyl Methanesulfonate
Objective: To convert (R)-2-butanol into (R)-sec-butyl methanesulfonate without affecting the stereocenter.
Materials:
-
(R)-2-Butanol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Methanesulfonyl chloride (MsCl)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-2-butanol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the internal temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, quench the reaction by the slow addition of cold 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-sec-butyl methanesulfonate. This product is often used in the next step without further purification.
Protocol 2: Synthesis of (S)-2-Azidobutane from (R)-sec-Butyl Methanesulfonate
Objective: To displace the mesylate group with an azide nucleophile via an SN2 reaction, resulting in inversion of stereochemistry.
Materials:
-
(R)-sec-Butyl Methanesulfonate (from Protocol 1)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude (R)-sec-butyl methanesulfonate (1.0 eq.) in anhydrous DMF.
-
To the stirred solution, carefully add sodium azide (1.5 eq.). Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate under reduced pressure to obtain the crude product. Caution: Low molecular weight organic azides are potentially explosive and should be handled with care, avoiding distillation to dryness.
-
The crude (S)-2-azidobutane can be purified by column chromatography if necessary.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the two-step synthesis.
Caption: Two-step synthesis of (S)-2-azidobutane.
Logical Relationship Diagram: Leaving Group Ability
The effectiveness of a leaving group in an SN2 reaction is directly related to its stability as an anion, which can be correlated with the pKa of its conjugate acid.
Caption: Factors influencing leaving group ability in SN2 reactions.
References
Protocols for the Mesylation of Secondary Alcohols: A Detailed Guide for Researchers
Introduction: The conversion of a hydroxyl group in secondary alcohols into a methanesulfonate (mesylate) ester is a fundamental and widely utilized transformation in organic synthesis. This process replaces a poor leaving group (hydroxide, -OH) with an excellent leaving group (-OMs), facilitating subsequent nucleophilic substitution, elimination, and other reactions.[1][2] This document provides detailed application notes and protocols for the mesylation of secondary alcohols, targeting researchers, scientists, and drug development professionals. Two primary methods are presented: the use of methanesulfonyl chloride (MsCl) with an amine base and methanesulfonic anhydride ((MsO)₂)O with pyridine.
Core Principles and Reaction Mechanisms
The mesylation of a secondary alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the mesylating agent. The stereochemistry at the carbon atom bearing the hydroxyl group is retained during this process because the C-O bond is not broken.[2]
Method A: Using Methanesulfonyl Chloride (MsCl)
This is the most common method for mesylation.[3][4] An amine base, typically triethylamine (TEA) or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3]
The reaction mechanism can proceed through two pathways. The first is a direct nucleophilic attack of the alcohol on methanesulfonyl chloride. Alternatively, particularly with a strong, non-nucleophilic base like triethylamine, an E2 elimination of HCl from MsCl can form a highly reactive sulfene intermediate (CH₂=SO₂), which is then trapped by the alcohol.[5]
Method B: Using Methanesulfonic Anhydride ((MsO)₂O)
Methanesulfonic anhydride is an effective alternative to MsCl.[3] A key advantage of this reagent is that it does not produce alkyl chloride side products, which can sometimes be observed with MsCl. Pyridine is often used as the base and can also serve as the solvent.
Comparative Data of Mesylation Protocols
The following table summarizes quantitative data from various mesylation reactions on different secondary alcohols, providing a clear comparison of the two primary methods.
| Substrate | Reagent System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | Methanesulfonyl Chloride (1.5 eq) | Triethylamine (1.1 eq) | Dichloromethane | 0 to RT | 16 | ~90% (crude) | Purified by flash chromatography.[1] |
| (-)-Menthol | Methanesulfonyl Chloride (1.2 eq) | Pyridine | Pyridine | 0 | 2 | 95-98% | |
| Cyclohexanol | Methanesulfonyl Chloride (1.2 eq) | Triethylamine (1.5 eq) | Dichloromethane | 0 to RT | 2 | >95% | |
| 1-Phenylethanol | Methanesulfonyl Chloride (1.2 eq) | Triethylamine (1.5 eq) | Dichloromethane | 0 | 4 | High | Reaction progress monitored by TLC.[4] |
| General Secondary Alcohol | Methanesulfonic Anhydride (1.4 eq) | Triethylamine (3.1 eq) | Dichloromethane | 0 to RT | 0.5 | High | General procedure, product taken to next step without purification.[6] |
Experimental Protocols
Protocol 1: Mesylation of a Secondary Alcohol using Methanesulfonyl Chloride and Triethylamine
This protocol is a general and widely applicable method for the mesylation of secondary alcohols.
Materials:
-
Secondary Alcohol (1.0 eq)
-
Methanesulfonyl Chloride (MsCl, 1.2 - 1.5 eq)
-
Triethylamine (TEA, 1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Aqueous Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[4]
-
Work-up: a. Dilute the reaction mixture with water and transfer to a separatory funnel. b. Separate the layers and extract the aqueous layer with DCM.[4] c. Combine the organic layers and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude mesylate.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Mesylation of a Secondary Alcohol using Methanesulfonic Anhydride and Pyridine
This protocol is an excellent alternative to using MsCl, particularly when the formation of alkyl chloride byproducts is a concern.
Materials:
-
Secondary Alcohol (1.0 eq)
-
Methanesulfonic Anhydride ((MsO)₂O, 1.2 - 1.5 eq)
-
Pyridine
-
Dichloromethane (DCM, optional)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Aqueous Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 eq) in pyridine. If the alcohol has poor solubility in pyridine, a co-solvent such as anhydrous DCM can be used.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonic anhydride (1.4 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Work-up: a. Quench the reaction by the addition of saturated aqueous NaHCO₃.[6] b. If DCM was used, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. c. If only pyridine was used, dilute the mixture with DCM and water and transfer to a separatory funnel. d. Combine the organic layers and wash sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude mesylate.
-
Purification: The crude product is often of high purity and can be used in the next step without further purification. If necessary, flash column chromatography can be employed.
Experimental Workflows
Caption: Workflow for the mesylation of a secondary alcohol using MsCl and TEA.
Caption: Workflow for the mesylation of a secondary alcohol using (MsO)₂O and Pyridine.
Troubleshooting and Considerations
-
Side Reactions: With MsCl, the formation of the corresponding alkyl chloride can be a side reaction.[3] Using methanesulfonic anhydride can circumvent this issue.[3] Elimination to form an alkene is another potential side reaction, especially with hindered secondary alcohols or if the reaction is heated.[1]
-
Moisture: The reaction should be carried out under anhydrous conditions as methanesulfonyl chloride and anhydride are sensitive to water.
-
Work-up: Mesylates are generally stable to aqueous work-up.[1] Thorough washing is necessary to remove the amine hydrochloride salt and other impurities.
-
Purification: While many mesylates are used crude in the subsequent step, purification by column chromatography on silica gel is a standard procedure if high purity is required. Mesylates are typically less polar than the corresponding alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Alcohol to Mesylate - Methanesulfonic Anhydride [commonorganicchemistry.com]
Application Notes and Protocols: Solvent Selection for Reactions Involving sec-Butyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butyl methanesulfonate (sec-BuOMs) is a versatile alkylating agent frequently employed in organic synthesis. As a secondary alkyl sulfonate, its reactivity is highly dependent on the reaction conditions, particularly the choice of solvent. The solvent not only influences the solubility of reactants but also plays a crucial role in the reaction mechanism, rate, and selectivity. This document provides a detailed guide to solvent selection for reactions involving this compound, focusing on nucleophilic substitution and elimination pathways.
Reaction Mechanisms of this compound
Reactions of this compound typically proceed through one of four competing pathways: unimolecular nucleophilic substitution (S"N"1), bimolecular nucleophilic substitution (S"N"2), unimolecular elimination (E1), or bimolecular elimination (E2). The methanesulfonate group is an excellent leaving group, facilitating these transformations. The choice of solvent is a critical factor in determining which of these pathways is favored.
Diagram of Competing Reaction Pathways
Caption: Competing reaction pathways for this compound.
Solvent Effects on Reaction Pathways
The polarity and proticity of the solvent are the two primary characteristics that influence the reaction pathway of this compound. Solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol, acetic acid) possess O-H or N-H bonds and are capable of hydrogen bonding. They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) have a significant dipole moment but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and are generally poor at solvating charged species.
S"N"1 and E1 Reactions
Polar protic solvents promote S"N"1 and E1 reactions by stabilizing the carbocation intermediate formed in the rate-determining step. The high dielectric constant and hydrogen-bonding ability of these solvents effectively solvate the leaving group anion and the carbocation, lowering the activation energy for ionization.
S"N"2 Reactions
Polar aprotic solvents are ideal for S"N"2 reactions. They can dissolve the nucleophile, but they do not form a strong solvation shell around it through hydrogen bonding. This "naked" nucleophile is more reactive and can more readily attack the substrate in a concerted fashion.
E2 Reactions
E2 reactions are favored by the use of strong, sterically hindered bases. While the solvent plays a role, the nature of the base is often the dominant factor. In general, polar aprotic solvents can enhance the basicity of the nucleophile, potentially increasing the rate of E2 reactions.
Summary of Solvent Effects on Reaction Outcomes
| Solvent Type | Predominant Reaction(s) | Rationale |
| Polar Protic | S"N"1, E1 | Stabilizes the carbocation intermediate and the leaving group through solvation and hydrogen bonding. |
| Polar Aprotic | S"N"2 | Solvates the cation of the nucleophilic salt but leaves the anion (nucleophile) relatively "naked" and more reactive. |
| Nonpolar | Generally slow | Poor solubility of most nucleophiles and inability to stabilize charged intermediates or transition states. |
Quantitative Data on Solvent Effects
| Solvent (at 25°C) | Dielectric Constant (ε) | Relative Rate (k_rel_) |
| Acetic Acid | 6.2 | 1 |
| Formic Acid | 58.5 | 3,000 |
| Methanol | 32.7 | 0.8 |
| Ethanol | 24.6 | 0.2 |
| 80% Ethanol/Water | 36.6 | 4.5 |
| Water | 78.5 | 100 |
This data is illustrative and intended to show general trends.
Experimental Protocols
Protocol 1: S"N"1 Solvolysis in a Polar Protic Solvent (Ethanol)
Objective: To synthesize sec-butoxyethane via the S"N"1 solvolysis of this compound in ethanol.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (50 mL).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain sec-butoxyethane.
Protocol 2: S"N"2 Reaction with a Nucleophile in a Polar Aprotic Solvent (Acetone)
Objective: To synthesize 2-iodobutane via the S"N"2 reaction of this compound with sodium iodide in acetone.
Materials:
-
This compound
-
Sodium iodide
-
Anhydrous acetone
-
Sodium thiosulfate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and sodium iodide (1.5 eq) in anhydrous acetone (50 mL).
-
Heat the mixture to reflux with stirring. The formation of a precipitate (sodium methanesulfonate) may be observed.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium methanesulfonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (2 x 15 mL) to remove any unreacted iodine, followed by water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain 2-iodobutane. Further purification can be achieved by distillation.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.
Application Notes and Protocols for the Scale-up Synthesis of sec-Butyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of sec-butyl methanesulfonate. The synthesis involves the reaction of sec-butanol with methanesulfonyl chloride in the presence of a base. These protocols are intended for experienced researchers and professionals in drug development and chemical synthesis. The information is collated from established laboratory procedures and adapted for larger scale production with a strong emphasis on safety and process control. The provided protocols should be considered as a starting point and may require further optimization for specific large-scale manufacturing environments.
Introduction
This compound is a chemical intermediate that can be used in various organic syntheses, including the preparation of active pharmaceutical ingredients (APIs). As with many alkylating agents, care must be taken during its synthesis and handling due to its potential reactivity. The transition from laboratory-scale synthesis to a larger, scale-up production requires careful consideration of reaction parameters, safety protocols, and purification methods to ensure a safe, efficient, and reproducible process. These notes provide a comprehensive guide for the scale-up synthesis of this compound.
Reaction and Stoichiometry
The synthesis of this compound proceeds via the reaction of sec-butanol with methanesulfonyl chloride, typically in the presence of a tertiary amine base such as triethylamine to neutralize the hydrochloric acid byproduct.
Reaction:
CH₃CH(OH)CH₂CH₃ + CH₃SO₂Cl + (CH₃CH₂)₃N → CH₃CH(OSO₂CH₃)CH₂CH₃ + (CH₃CH₂)₃N·HCl
Quantitative Data Summary
The following table summarizes the typical quantitative data for the scale-up synthesis of this compound. These values are based on laboratory-scale syntheses and established principles of chemical process scale-up and may need to be adjusted based on specific equipment and conditions.
| Parameter | Value | Notes |
| Reactants | ||
| sec-Butanol | 1.0 equivalent | |
| Methanesulfonyl Chloride | 1.1 - 1.2 equivalents | A slight excess is used to ensure complete conversion of the alcohol. |
| Triethylamine | 1.2 - 1.3 equivalents | Sufficient to neutralize HCl and act as a slight excess of base. |
| Solvent | ||
| Toluene | 5 - 10 volumes | An aromatic solvent is recommended for better temperature control and work-up. |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | The reaction is exothermic and requires careful temperature control. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or HPLC for completion. |
| Work-up and Purification | ||
| Aqueous Wash 1 | 1M HCl | To remove excess triethylamine. |
| Aqueous Wash 2 | Saturated NaHCO₃ | To neutralize any remaining acid. |
| Aqueous Wash 3 | Brine | To remove residual water. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To dry the organic layer. |
| Purification Method | Vacuum Distillation | Preferred for large-scale purification. |
| Expected Yield and Purity | ||
| Yield | 85 - 95% | Dependent on reaction scale and purification efficiency. |
| Purity | >98% | As determined by GC-MS or HPLC. |
Detailed Experimental Protocol
This protocol is designed for a nominal 1 mole scale synthesis and can be adapted for larger quantities with appropriate engineering controls and safety measures in place.
4.1 Materials and Equipment
-
Reactors: A multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet/outlet. The reactor should be of an appropriate size to handle the reaction volume and allow for efficient stirring and heat transfer.
-
Reagents:
-
sec-Butanol (reagent grade)
-
Methanesulfonyl chloride (reagent grade)
-
Triethylamine (reagent grade, freshly distilled)
-
Toluene (anhydrous)
-
1M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves, and a lab coat are mandatory.
4.2 Reaction Procedure
-
Reactor Setup: Set up the reaction vessel in a well-ventilated fume hood. Ensure all glassware is dry and the system is purged with nitrogen.
-
Charging Reactants: To the reactor, add sec-butanol (1.0 mol, 74.12 g) and anhydrous toluene (500 mL).
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Addition of Base: Add triethylamine (1.2 mol, 121.4 g, 167 mL) to the cooled solution while maintaining the temperature below 10 °C.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 mol, 126.0 g, 85.7 mL) dropwise via the addition funnel over a period of 1-2 hours. The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (sec-butanol) is consumed.
4.3 Work-up and Purification
-
Quenching: Once the reaction is complete, slowly add cold water (200 mL) to the reaction mixture to quench any unreacted methanesulfonyl chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Washes:
-
Wash the organic layer with 1M HCl (2 x 200 mL) to remove triethylamine hydrochloride.
-
Wash with saturated NaHCO₃ solution (200 mL) to neutralize any remaining acid.
-
Wash with brine (200 mL).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude this compound by vacuum distillation. The boiling point of the product will be lower than atmospheric pressure; precise conditions will depend on the vacuum achieved.
4.4 Characterization and Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.
Safety Considerations for Scale-up
Scaling up chemical reactions introduces new hazards that must be carefully managed.
-
Exothermic Reaction: The reaction between methanesulfonyl chloride and an alcohol is exothermic. Adequate cooling capacity and controlled addition of reagents are critical to prevent a runaway reaction.
-
Reagent Handling: Methanesulfonyl chloride is corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. Both should be handled in a well-ventilated fume hood with appropriate PPE.
-
Pressure Build-up: The reaction generates HCl gas, which is neutralized by triethylamine to form a solid hydrochloride salt. Ensure the reaction vessel is not sealed to avoid pressure build-up.
-
Waste Disposal: Aqueous waste will contain triethylamine hydrochloride and should be neutralized before disposal according to local regulations. Organic waste should be disposed of appropriately.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the scale-up synthesis of this compound.
Caption: Workflow for the scale-up synthesis of this compound.
Application Notes and Protocols for the Synthesis of Ionic Liquids using sec-Butyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, are gaining significant attention as versatile solvents and catalysts in various fields, including organic synthesis and drug development. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. The synthesis of ILs typically involves the quaternization of a nitrogen-containing heterocyclic base, such as 1-methylimidazole, with an alkylating agent. This is often followed by an anion exchange to achieve the desired physicochemical properties.
General Synthesis Pathway
The preparation of 1-sec-butyl-3-methylimidazolium based ionic liquids typically follows a two-step process:
-
N-Alkylation: 1-methylimidazole is alkylated with sec-butyl methanesulfonate to form the 1-sec-butyl-3-methylimidazolium methanesulfonate salt.
-
Anion Metathesis (Optional): The methanesulfonate anion can be exchanged with another anion (e.g., tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻)) through a metathesis reaction with a suitable salt (e.g., potassium tetrafluoroborate or potassium hexafluorophosphate). This allows for the fine-tuning of the ionic liquid's properties.
Experimental Protocols
Protocol 1: Synthesis of 1-sec-butyl-3-methylimidazolium methanesulfonate ([sec-bmim][OMs])
This protocol is adapted from general procedures for the synthesis of imidazolium-based ionic liquids using alkyl sulfonates[2].
Materials:
-
1-methylimidazole (freshly distilled)
-
This compound
-
Anhydrous acetonitrile (or other suitable solvent)
-
Ethyl acetate (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Vacuum evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methylimidazole (1.0 mol) in anhydrous acetonitrile.
-
Slowly add this compound (1.0 mol) to the stirred solution. Caution: The reaction may be exothermic.
-
Heat the reaction mixture to a gentle reflux (approximately 80-100°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting viscous liquid or solid product multiple times with ethyl acetate to remove any unreacted starting materials.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual solvent and moisture. The resulting product is 1-sec-butyl-3-methylimidazolium methanesulfonate.
Protocol 2: Anion Metathesis to Synthesize 1-sec-butyl-3-methylimidazolium tetrafluoroborate ([sec-bmim][BF₄])
Materials:
-
1-sec-butyl-3-methylimidazolium methanesulfonate
-
Potassium tetrafluoroborate (KBF₄)
-
Dichloromethane
-
Distilled water
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve 1-sec-butyl-3-methylimidazolium methanesulfonate (1.0 mol) in distilled water in a round-bottom flask.
-
Add an equimolar amount of potassium tetrafluoroborate (1.0 mol) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours. A two-phase system or a precipitate may form.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and wash them with small portions of distilled water until a silver nitrate test of the aqueous washings is negative for halide ions (if applicable, to check for impurities from starting materials).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the dichloromethane under reduced pressure to yield the 1-sec-butyl-3-methylimidazolium tetrafluoroborate ionic liquid.
-
Dry the final product under high vacuum at an elevated temperature.
Data Presentation
| Ionic Liquid | Abbreviation | Synthesis Yield | Melting Point (°C) |
| 1-butyl-3-methylimidazolium chloride[1] | [bmim][Cl] | 89% | 66-67 |
| 1-butyl-3-methylimidazolium tetrafluoroborate[1] | [bmim][BF₄] | 91% | -74 |
| 1-butyl-3-methylimidazolium hexafluorophosphate[1] | [bmim][PF₆] | 81% | 10 |
| 1-butyl-3-methylimidazolium methanesulfonate[2] | [bmim][OMs] | 95% | Solidified on cooling |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of 1-sec-butyl-3-methylimidazolium ionic liquids.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of sec-butyl-based ionic liquids.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of sec-Butyl Methanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of sec-butyl methanesulfonate synthesis. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven recommendations to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my yield of this compound consistently low?
Low yields in the synthesis of this compound, a secondary alkyl mesylate, are often due to competing side reactions. The primary culprits are typically elimination (E2) to form butene isomers and substitution (SN2) by the chloride ion to form sec-butyl chloride. As a secondary alcohol, sec-butanol is prone to these competing pathways, especially under non-optimized conditions.
Q2: What are the primary byproducts to expect, and how can I identify them?
The most common byproducts are butene isomers (from elimination) and sec-butyl chloride (from substitution). These can be identified using Gas Chromatography-Mass Spectrometry (GC-MS) to detect products with the corresponding molecular weights and fragmentation patterns. 1H NMR spectroscopy can also be used to identify the characteristic signals of the alkene protons in butene or the distinct shifts for the protons adjacent to the chlorine in sec-butyl chloride.
Q3: How does the choice of base impact the reaction yield?
The base is critical for scavenging the HCl produced during the reaction. However, a strong or sterically hindered base can promote the E2 elimination side reaction.
-
Triethylamine (TEA) : A commonly used base, but its bulkiness and basicity can lead to significant amounts of butene byproduct, thus lowering the yield of the desired mesylate.
-
Pyridine : A weaker, less hindered base that is often a better choice for mesylating secondary alcohols as it minimizes the competing elimination reaction.
Q4: What is the optimal temperature for the synthesis?
Low temperatures are crucial for minimizing side reactions. The reaction should be initiated at 0°C (ice bath) and, in some cases, even lower temperatures may be beneficial. Allowing the reaction to proceed at this low temperature, followed by a slow warming to room temperature, generally favors the desired substitution reaction over elimination.
Q5: Can the choice of mesylating agent affect the outcome?
Yes. While methanesulfonyl chloride (MsCl) is standard, the chloride ion it produces can act as a nucleophile, leading to the formation of sec-butyl chloride. To avoid this, methanesulfonic anhydride ((Ms)₂O) can be used.[1] This reagent does not introduce a competing nucleophile, which can help to improve the yield of this compound.[1]
Q6: My reaction appears to stall and does not go to completion. What could be the cause?
Incomplete reactions can be due to several factors:
-
Moisture : The presence of water in the reagents or solvent will consume the methanesulfonyl chloride, leading to an incomplete reaction. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Insufficient Reagents : Ensure that at least a slight excess of both the mesylating agent and the base are used relative to the sec-butanol.
-
Reagent Purity : Use high-purity sec-butanol, methanesulfonyl chloride, and base, as impurities can interfere with the reaction.
Q7: During the aqueous workup, I seem to be losing a significant amount of product. How can I prevent this?
While this compound is generally stable to a standard aqueous workup, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can cause hydrolysis back to the alcohol or promote elimination. It is advisable to perform the aqueous washes quickly and at a low temperature. Additionally, this compound is less polar than the starting alcohol, so ensure you are collecting the correct layer during extractions and consider back-extracting the aqueous layers to recover any dissolved product.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition A | Condition B | Expected Outcome for Yield | Rationale |
| Base | Triethylamine | Pyridine | Condition B is likely to provide a higher yield. | Pyridine is a weaker base than triethylamine, which reduces the rate of the competing E2 elimination reaction. |
| Temperature | 0°C to Room Temp. | -20°C to 0°C | Condition B is expected to result in a higher yield. | Lower temperatures significantly favor the desired substitution reaction over both elimination and competing substitution reactions. |
| Mesylating Agent | Methanesulfonyl Chloride | Methanesulfonic Anhydride | Condition B may lead to a cleaner reaction and higher yield. | Methanesulfonic anhydride does not produce chloride ions, thus eliminating the formation of the sec-butyl chloride byproduct.[1] |
| Solvent | Dichloromethane (DCM) | Diethyl Ether | DCM is generally preferred. | DCM is a polar apathetic solvent that is suitable for this type of reaction. Diethyl ether can also be used. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Methanesulfonyl Chloride and Pyridine
This protocol is optimized to minimize elimination byproducts by using a less hindered base.
Materials:
-
sec-Butanol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
Methanesulfonyl Chloride (1.2 eq)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine (saturated NaCl solution, aqueous)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sec-butanol followed by anhydrous DCM.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add pyridine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture, ensuring the internal temperature remains at or below 5°C.
-
Stir the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, this compound, will have a higher Rf value (be less polar) than the starting sec-butanol.
-
Once the reaction is complete, quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Protocol 2: Synthesis using Methanesulfonic Anhydride
This protocol is designed to eliminate the formation of sec-butyl chloride as a byproduct.
Materials:
-
sec-Butanol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
Methanesulfonic Anhydride (1.2 eq)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine (saturated NaCl solution, aqueous)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
In a separate flask, dissolve methanesulfonic anhydride in a minimal amount of anhydrous DCM.
-
Add the methanesulfonic anhydride solution dropwise to the reaction mixture at 0°C.
-
Follow steps 5-11 from Protocol 1 to complete the reaction, workup, and purification.
Visualizations
References
Technical Support Center: Reactions with sec-Butyl Methanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sec-butyl methanesulfonate. The focus is on identifying and mitigating common side products that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most common side products in reactions with this compound are alkenes resulting from elimination reactions. As a secondary alkyl sulfonate, it is susceptible to competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. The primary side products are typically 1-butene and 2-butene (cis and trans isomers).
Q2: Why are elimination reactions so competitive with this substrate?
A2: this compound has hydrogen atoms on two adjacent carbons (β-hydrogens) that can be removed by a base. Many reagents used as nucleophiles are also basic. This dual reactivity allows the reagent to either attack the carbon atom bearing the methanesulfonate group (substitution) or abstract a β-hydrogen, leading to the formation of a double bond (elimination). Secondary substrates like this are particularly prone to this competition because they are sterically hindered enough to slow down the SN2 reaction, but not so hindered as to completely prevent it, while also being able to form a relatively stable alkene.[1][2][3]
Q3: How can I minimize the formation of these alkene side products?
A3: To favor the desired substitution reaction over elimination, you should carefully select your reaction conditions:
-
Nucleophile/Base: Use a good nucleophile that is a weak base.[1] Examples include azide (N₃⁻), cyanide (CN⁻), halides (I⁻, Br⁻), or thiolates (RS⁻). Avoid strong, bulky bases like potassium tert-butoxide (KOtBu), and be cautious with strong, non-bulky bases like hydroxides (OH⁻) or alkoxides (RO⁻), which tend to favor elimination.[1]
-
Temperature: Keep the reaction temperature as low as reasonably possible. Higher temperatures provide more energy to overcome the activation barrier for elimination, making it the more dominant pathway.
-
Solvent: For an SN2 reaction, use a polar aprotic solvent such as DMSO, DMF, or acetone.[1] These solvents enhance the nucleophilicity of the reagent without solvating it as strongly as polar protic solvents (like water or alcohols), which can favor SN1/E1 pathways.
Q4: Can carbocation rearrangements occur as a side reaction?
A4: Carbocation rearrangements can occur in reactions that proceed through a carbocation intermediate, namely SN1 and E1 pathways. These pathways are favored by weak nucleophiles/bases in polar protic solvents. For this compound, this would form a secondary carbocation. A 1,2-hydride shift would only lead to an equivalent secondary carbocation, so significant rearrangement to a more stable carbocation is not expected with this specific substrate. However, if the substrate were more complex, rearrangements to form a more stable tertiary carbocation would be a significant concern.[4]
Troubleshooting Guide
Problem: My reaction has produced a high yield of alkene byproducts (1-butene and 2-butene) and a low yield of my desired substitution product.
This is a classic case of the E2 elimination pathway outcompeting the SN2 substitution pathway. Follow this troubleshooting workflow to diagnose and resolve the issue.
Data Presentation: Substitution vs. Elimination
While specific data for this compound is sparse, the product distribution for the analogous substrate, 2-bromobutane, provides a strong predictive model for the competition between SN2 and E2 pathways under various conditions.
| Substrate | Reagent (Base/Nucleophile) | Solvent | Temp. | % Substitution (SN2) | % Elimination (E2) | Major Alkene Product | Reference |
| 2-Bromobutane | NaOEt (Strong Base) | Ethanol | 55°C | 19% | 81% | 2-Butene (Zaitsev) | [5] |
| Isopropyl Bromide | NaOH (Strong Base) | Ethanol | 55°C | 21% | 79% | Propene | [1] |
| 2-Bromobutane | KOtBu (Strong, Bulky Base) | t-BuOH | 25°C | Low | High | 1-Butene (Hofmann) | [6] |
| 2-Bromobutane | NaI (Good Nucleophile) | Acetone | 25°C | >95% | <5% | - | [7] |
Reaction Pathways Visualization
The diagram below illustrates the direct competition between the SN2 and E2 mechanisms when this compound reacts with a species that is both a nucleophile and a base (Nu:/B:⁻).
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of alkyl methanesulfonates.[8]
Materials:
-
sec-Butanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃)
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Saturated aqueous Sodium Chloride (Brine)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add sec-butanol (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
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Mesylation: Add methanesulfonyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC-MS until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chegg.com [chegg.com]
- 8. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of sec-Butyl Methanesulfonate
Welcome to the Technical Support Center for the purification of sec-Butyl methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthesis process. These can include:
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Unreacted Starting Materials: Residual sec-butanol and methanesulfonyl chloride or methanesulfonic acid.
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Byproducts: Di-sec-butyl ether, and polymeric materials.
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Degradation Products: Methanesulfonic acid and sec-butanol from hydrolysis.
It is important to note that alkyl methanesulfonates are considered potentially genotoxic impurities (PGIs), making their removal critical in pharmaceutical applications.
Q2: What are the primary methods for purifying this compound?
A2: The primary laboratory-scale methods for purifying this compound are:
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Vacuum Distillation: Effective for separating the product from non-volatile or significantly less volatile impurities.
-
Flash Column Chromatography: A versatile technique for separating the product from impurities with different polarities.
-
Aqueous Work-up: Washing the crude product with acidic and basic solutions to remove corresponding impurities.
-
Recrystallization: Applicable if the product is a solid at room temperature or can be crystallized from a suitable solvent at low temperatures. However, this compound is typically a liquid at room temperature.
Q3: Is this compound stable during purification?
A3: this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures, which would regenerate sec-butanol and methanesulfonic acid. Therefore, purification methods should be conducted under conditions that minimize degradation. Neutralizing the reaction mixture and performing extractions at or below room temperature is recommended.
Troubleshooting Guides
Troubleshooting Vacuum Distillation
| Issue | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | No boiling chips or inadequate stirring. | Use a magnetic stir bar and stirrer for smooth boiling. Ensure a proper vacuum is established before heating. |
| Product Not Distilling at Expected Temperature | Incorrect pressure reading or system leaks. | Check all connections for leaks. Ensure the manometer is functioning correctly. The boiling point is highly dependent on the pressure. |
| Product Decomposes During Distillation | Heating mantle temperature is too high. | Use a heating bath (e.g., oil or water) for better temperature control. Do not exceed the recommended distillation temperature. |
| Poor Separation of Impurities | Impurities have boiling points close to the product. | Consider using a fractionating column to improve separation efficiency. Alternatively, use a different purification method like chromatography. |
Troubleshooting Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. The ideal Rf value for the product is typically between 0.2 and 0.4. |
| Product Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). |
| Product Does Not Elute or Moves Very Slowly | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of the polar solvent). |
| Streaking or Tailing of the Product Band | Sample is too concentrated or insoluble in the eluent. Acidic or basic impurities in the silica gel. | Dissolve the sample in a minimal amount of a suitable solvent before loading. Consider adding a small amount of a neutralizing agent (e.g., triethylamine for basic compounds) to the eluent. |
| Cracking of the Silica Gel Bed | Improper packing of the column. | Pack the column carefully as a slurry to ensure a homogenous bed. Avoid letting the column run dry. |
Experimental Protocols
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
A common method to assess the purity of this compound is by GC-MS.
| Parameter | Value |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 220 °C |
| Injection Mode | Pulsed split (e.g., 3:1) |
| Injection Volume | 2 µL |
| Oven Program | 80 °C (hold 2 min), then ramp to 200 °C at 16 °C/min |
| Carrier Gas | Helium |
| MS Detector | Electron Ionization (EI) |
Note: This is a general protocol and may need to be optimized for your specific instrument and impurities of interest.
Purification by Vacuum Distillation
This compound has a reported boiling point of 61.4-61.5 °C at 0.5 Torr.
Procedure:
-
Assemble a vacuum distillation apparatus with a magnetic stirrer. Ensure all glassware is dry and free of cracks.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or an oil bath.
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Collect the fraction that distills at the expected temperature and pressure.
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Analyze the purity of the collected fraction by GC-MS.
Purification by Flash Column Chromatography (Analogous Procedure)
Materials:
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Silica gel (230-400 mesh)
-
Solvents for eluent (e.g., hexane and ethyl acetate)
-
Crude this compound
Procedure:
-
Eluent Selection: Use TLC to determine a suitable eluent system. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The target Rf for this compound should be around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
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Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity as needed. Collect fractions and monitor them by TLC.
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Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
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Purity Confirmation: Analyze the final product by GC-MS and/or NMR.
Visualizing Purification Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
troubleshooting incomplete mesylation of sec-butanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mesylation of sec-butanol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Incomplete Mesylation of sec-Butanol
The mesylation of secondary alcohols like sec-butanol can sometimes be challenging, leading to incomplete reactions or the formation of undesired side products. This guide addresses the most common issues encountered during this reaction.
FAQs and Troubleshooting Guides
Q1: My mesylation of sec-butanol is incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete mesylation is a common issue that can often be resolved by optimizing the reaction conditions. The primary factors to consider are the stoichiometry of the reagents, reaction temperature, and reaction time.
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Reagent Stoichiometry: Ensure that methanesulfonyl chloride (MsCl) and the base are used in appropriate excess. A common protocol suggests using 1.2-1.5 equivalents of the base and 1.1-1.2 equivalents of MsCl relative to the alcohol.[1][2]
-
Reaction Temperature: The reaction is typically performed at low temperatures (0 °C to -10 °C) to minimize side reactions.[1][2] If the reaction is sluggish at 0 °C, allowing it to slowly warm to room temperature may help drive it to completion.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). While some protocols suggest reaction times of up to 4 hours[1], others report complete conversion in as little as 15-30 minutes.[2]
Q2: I am observing a significant amount of sec-butyl chloride as a side product. How can I minimize its formation?
A2: The formation of sec-butyl chloride is a well-known side reaction in mesylations using methanesulfonyl chloride. This occurs when the chloride ion, a byproduct of the reaction, acts as a nucleophile and displaces the newly formed mesylate group.
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Low Temperature: Maintaining a low reaction temperature (0 °C or below) is crucial to suppress the formation of the alkyl chloride.[3]
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Choice of Reagent: Consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. This eliminates the chloride ion from the reaction mixture, thereby preventing the formation of the alkyl chloride byproduct.
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Solvent Choice: While dichloromethane (DCM) is a common solvent, exploring less polar solvents might be beneficial in some cases to reduce the propensity for SN1-type reactions that can lead to the chloride product.
Q3: What is the best work-up procedure to isolate the sec-butyl mesylate?
A3: A standard aqueous work-up is typically employed to isolate the product.
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Quench the reaction by adding cold water.
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Separate the organic layer.
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Wash the organic layer sequentially with cold 10% HCl, saturated sodium bicarbonate solution, and finally with brine.[2]
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter and concentrate the solution under reduced pressure to obtain the crude product.[1][4]
The crude mesylate is often used in the next step without further purification, as it can be unstable.[4] If purification is necessary, flash column chromatography on silica gel can be performed, but care should be taken as the mesylate can be sensitive to silica gel.
Q4: My reaction is showing racemization of the sec-butanol stereocenter. How can I prevent this?
A4: Racemization can occur if the reaction proceeds through an SN1-like pathway, which involves the formation of a planar carbocation intermediate. For a secondary alcohol like sec-butanol, this is a possibility.
-
Reaction Conditions: Employing conditions that favor an SN2-type mechanism will help retain the stereochemistry. This includes using a non-polar solvent and ensuring the reaction is run at a low temperature.
-
Base Selection: The choice of base can influence the reaction mechanism. Pyridine or triethylamine are commonly used.[1]
Data Presentation
The following tables summarize typical reaction conditions for the mesylation of alcohols.
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalents (Protocol 1) | Molar Equivalents (Protocol 2) |
| sec-Butanol | 1.0 | 1.0 |
| Triethylamine (TEA) | 1.5 | 1.5 |
| Methanesulfonyl Chloride (MsCl) | 1.2 | 1.1 |
Data sourced from Organic Synthesis[1] and Synthesis of Methanesulfonate Esters[2].
Table 2: Reaction Parameters
| Parameter | Condition (Protocol 1) | Condition (Protocol 2) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C | 0 °C to -10 °C |
| Reaction Time | 4 hours (or until completion by TLC) | 15-30 minutes |
| Reported Yield | - | >95% esterification |
Data sourced from Organic Synthesis[1] and Synthesis of Methanesulfonate Esters[2].
Experimental Protocols
Detailed Methodology for Mesylation of sec-Butanol (Protocol based on cited literature[1][2])
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sec-butanol (1.0 eq.).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.2 M solution). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq.) to the stirred solution.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 4 hours.
-
Work-up:
-
Once the reaction is complete, quench it by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 10% aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sec-butyl mesylate.
-
Visualizations
Caption: Workflow for the mesylation of sec-butanol.
Caption: Troubleshooting decision tree for incomplete mesylation.
References
Technical Support Center: Purification of sec-Butyl Methanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of sec-butyl methanesulfonate by column chromatography. This document includes detailed troubleshooting guides, frequently asked questions (FAQs), a complete experimental protocol, and quantitative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing on the silica gel column. What is happening and how can I prevent it?
A1: this compound is a secondary sulfonate ester, which can be susceptible to hydrolysis under acidic conditions. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface, which can catalyze the decomposition of your compound into sec-butanol and methanesulfonic acid.
To prevent this, you should use deactivated (neutralized) silica gel. You can achieve this by:
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Method A: Triethylamine Neutralization: Prepare a slurry of your silica gel in the chosen eluent system containing 1-3% triethylamine. Pack the column with this slurry and flush with one to two column volumes of the same solvent mixture before loading your sample.
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Method B: Water Deactivation: Add a specific percentage of water (e.g., 5-10% by weight) to the dry silica gel. Mix thoroughly until the powder is free-flowing and allow it to equilibrate for several hours in a sealed container before packing the column.
Q2: I am observing significant peak tailing in my collected fractions. What could be the cause?
A2: Peak tailing for a compound like this compound is often caused by strong interactions with the stationary phase. The slightly polar sulfonate group can interact with the acidic silanol groups on the silica surface, leading to slow and uneven elution. Using deactivated silica gel, as mentioned in Q1, is the primary solution to this issue. Additionally, ensuring a consistent and optimal flow rate can help minimize tailing.
Q3: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?
A3: If your compound is not eluting, it may have irreversibly adsorbed to the silica gel, possibly due to decomposition. It is crucial to first confirm the stability of your compound on silica gel using a 2D TLC test. To do this, spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks towards the baseline, your compound is likely unstable on silica. If the compound is stable, the issue might be an inappropriate solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, might be necessary.
Q4: What are the common impurities I should expect when synthesizing this compound, and how do I separate them?
A4: The most common impurities from the synthesis of this compound (from sec-butanol and methanesulfonyl chloride) are unreacted sec-butanol and triethylamine hydrochloride (if triethylamine is used as a base).
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sec-Butanol: This is more polar than the product and will have a lower Rf value. It should elute from the column much later than your desired product.
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Triethylamine Hydrochloride: This is a salt and is typically removed during the aqueous work-up before chromatography. If it persists, it will remain at the baseline of the TLC and will not elute with typical organic solvents.
Q5: Are there alternatives to silica gel for purifying acid-sensitive compounds like this compound?
A5: Yes, if deactivating silica gel is not sufficient, you can consider alternative stationary phases:
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds. Basic alumina is particularly useful for purifying compounds that are sensitive to acid-catalyzed hydrolysis.
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Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be used for the purification of some sensitive compounds.
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Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be an effective method for purifying polar or sensitive compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Decomposition on acidic silica gel.2. Compound is too polar and has not eluted.3. Compound is very non-polar and eluted with the solvent front. | 1. Use deactivated silica gel (pre-treated with triethylamine or water).2. Check for compound stability with a 2D TLC. If stable, increase the polarity of the eluent.3. Check the first few fractions collected. Use a less polar eluent system. |
| Poor Separation of Product and Impurities | 1. Inappropriate eluent system.2. Column was overloaded with the crude sample.3. Column was packed improperly. | 1. Optimize the solvent system using TLC to achieve a good separation of spots (ΔRf > 0.2).2. Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).3. Ensure the column is packed evenly without any cracks or channels. |
| Streaking or Tailing of the Product Spot on TLC/Column | 1. Strong interaction with acidic silica gel.2. Compound is not fully soluble in the eluent.3. Sample was loaded in too much solvent. | 1. Use deactivated silica gel.2. Choose a solvent system in which your compound is readily soluble.3. Load the sample in the minimum amount of solvent possible, or perform a dry-loading technique. |
| Product Elutes as a Broad Band | 1. Diffusion on the column due to slow flow rate.2. Column is too wide for the amount of sample. | 1. Increase the flow rate by applying gentle pressure (flash chromatography).2. Use a narrower column for the given sample size. |
Quantitative Data Summary
The following table provides estimated TLC and column chromatography data for this compound and potential impurities. The optimal eluent system should be determined experimentally by TLC analysis before performing column chromatography. A common starting point for sulfonate esters is a mixture of hexanes and ethyl acetate.
| Compound | Structure | Expected Rf Value (20% EtOAc in Hexanes) | Elution Order | Notes |
| This compound | CH₃SO₂(OCH(CH₃)CH₂CH₃) | ~ 0.4 - 0.5 | 1 | The target compound, moderately polar. |
| sec-Butanol | CH₃CH₂CH(OH)CH₃ | ~ 0.1 - 0.2 | 2 | A more polar starting material/hydrolysis byproduct. Will elute after the product. |
| Methanesulfonyl Chloride | CH₃SO₂Cl | ~ 0.6 - 0.7 | Potentially with product | A reactive starting material, should be quenched during work-up. |
| Triethylamine | (CH₃CH₂)₃N | ~ 0.1 (streaking) | 3 | Basic, will interact strongly with silica unless deactivated. |
Experimental Protocol: Purification of this compound
This protocol outlines the purification of this compound using flash column chromatography on deactivated silica gel.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Collection tubes or flasks
-
Compressed air or nitrogen source for flash chromatography
-
Rotary evaporator
2. Preparation of Deactivated Silica Gel and Eluent:
-
Eluent Preparation: Prepare a stock solution of 20% ethyl acetate in hexanes containing 1% triethylamine. For example, to make 1 L of eluent, combine 790 mL of hexanes, 200 mL of ethyl acetate, and 10 mL of triethylamine.
-
Silica Gel Slurry: In a beaker, add the required amount of silica gel (e.g., 50 g for 1 g of crude product). Add the prepared eluent and stir to create a uniform slurry.
3. Packing the Column:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow some solvent to drain, compacting the silica bed. Add more eluent as needed, ensuring the silica bed does not run dry.
-
Once the silica is packed, add a protective layer of sand on top.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica, again ensuring the top of the column does not run dry.
-
Wash the sides of the column with a small amount of eluent to transfer all of the sample onto the silica bed.
5. Elution and Fraction Collection:
-
Fill the column with the eluent.
-
Apply gentle pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
6. Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside a sample of the crude material.
-
Visualize the spots using a UV lamp and/or a potassium permanganate stain.
-
Combine the fractions that contain the pure product.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visual Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Managing Temperature Control in sec-Butyl Methanesulfonate Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing temperature control during the synthesis of sec-butyl methanesulfonate. Precise temperature management is critical for ensuring reaction safety, maximizing product yield, and maintaining high purity.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing a rapid, unexpected temperature increase after adding methanesulfonyl chloride. What is happening and what should I do?
A1: You are likely experiencing an exothermic reaction. The reaction between an alcohol (sec-butanol) and methanesulfonyl chloride is highly exothermic, releasing a significant amount of heat. A rapid temperature spike indicates that the rate of heat generation is exceeding the capacity of your cooling system.
Immediate Actions:
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Stop Reagent Addition: Immediately cease the addition of methanesulfonyl chloride.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and functioning efficiently. If necessary, add more cooling agent (e.g., ice, dry ice) to the bath.
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Increase Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.
Preventative Measures:
-
Slow, Controlled Addition: Add the methanesulfonyl chloride dropwise or via a syringe pump over an extended period.
-
Adequate Cooling: Use a cooling bath (e.g., ice-water or ice-salt) maintained at a low temperature (0 °C is common) before starting the addition.
-
Pre-chilled Reagents: Consider pre-chilling the sec-butanol solution before adding the methanesulfonyl chloride.
Q2: What is the optimal temperature range for the synthesis of this compound?
A2: The optimal temperature range involves an initial low temperature for the addition of methanesulfonyl chloride, followed by a gradual warming.
-
Addition Phase: The reaction is typically initiated at a low temperature, commonly 0 °C , to control the initial exotherm.
-
Reaction Phase: After the addition is complete, the reaction may be stirred at 0 °C for a period or allowed to slowly warm to room temperature to ensure completion. Some procedures for similar alkyl methanesulfonates suggest maintaining a temperature of 10-15 °C throughout the reaction.[1]
Monitoring the reaction by a suitable technique (e.g., TLC, GC, NMR) is the best way to determine the ideal reaction time at a given temperature.
Q3: I have a low yield of this compound. Could the reaction temperature be the cause?
A3: Yes, incorrect temperature control can lead to low yields.
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Temperature Too Low: If the temperature is maintained too low for an insufficient duration after the initial addition, the reaction may not go to completion.
-
Temperature Too High: Elevated temperatures can promote the formation of side products, consuming the starting materials and reducing the yield of the desired ester. One common side product is the corresponding alkyl chloride.
Troubleshooting Low Yield:
-
Verify Reaction Completion: Use TLC or another analytical method to confirm that the starting alcohol has been consumed.
-
Optimize Reaction Time and Temperature: If the reaction is incomplete, consider extending the reaction time at a low temperature or allowing it to warm to room temperature for a period.
-
Re-evaluate Stoichiometry: Ensure the correct molar ratios of reagents are being used.
Q4: My final product is impure. What are the likely temperature-related side products?
A4: The primary temperature-related impurity is often the corresponding alkyl chloride (sec-butyl chloride). The chloride ion generated from methanesulfonyl chloride can act as a nucleophile and displace the mesylate group, particularly at higher temperatures. This is a known side reaction in the mesylation of secondary alcohols.
Minimizing Impurity Formation:
-
Maintain Low Temperatures: Strictly maintain low temperatures (0-5 °C) during and after the addition of methanesulfonyl chloride.
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Use of Alternative Reagents: In some cases where chloride formation is a significant issue, methanesulfonic anhydride can be used instead of methanesulfonyl chloride, as it does not produce chloride ions as a byproduct.[2]
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Prompt Work-up: Once the reaction is complete, proceed with the work-up to quench the reaction and remove any unreacted reagents.
Data Presentation
Table 1: Typical Reaction Conditions for Mesylation of Alcohols
| Parameter | Recommended Condition | Rationale |
| Initial Temperature | 0 °C | To control the initial exothermic reaction upon addition of methanesulfonyl chloride.[3] |
| Addition Rate | Slow, dropwise (e.g., via syringe pump) | To maintain a low concentration of the electrophile and control heat generation.[3] |
| Reaction Temperature | 0 °C to Room Temperature | To allow the reaction to proceed to completion after the initial exotherm is controlled. |
| Alternative Maintained Temperature | 10-15 °C | Provides a balance between reaction rate and minimizing side reactions.[1] |
Table 2: Troubleshooting Guide for Temperature-Related Issues
| Issue | Potential Cause | Recommended Action |
| Reaction Runaway (Rapid Temperature Spike) | Reaction is too exothermic for the cooling capacity. | Stop reagent addition immediately, enhance cooling, and ensure vigorous stirring. |
| Low Product Yield | Incomplete reaction due to low temperature or insufficient time. | Monitor reaction progress (e.g., TLC); consider longer reaction times or gradual warming. |
| Side reactions due to high temperature. | Maintain strict low-temperature control; consider alternative sulfonating agents. | |
| Product Contaminated with sec-Butyl Chloride | High reaction temperature promoting nucleophilic attack by chloride. | Maintain low temperatures throughout the reaction; use methanesulfonic anhydride if the problem persists.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound with Controlled Temperature
This protocol is a general guide based on typical procedures for the mesylation of secondary alcohols.
Materials:
-
sec-Butanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine as a base
-
Anhydrous Dichloromethane (DCM) as a solvent
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Dropping funnel or syringe pump
-
Ice-water bath
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Initial Cooling: Place the flask in an ice-water bath and allow it to cool to 0 °C.
-
Reagent Preparation: In the flask, dissolve sec-butanol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.[3]
-
Slow Addition of MsCl: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes.[3]
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. Ensure the temperature does not rise above 5 °C. Adjust the addition rate as necessary to maintain this temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 2-4 hours, or allow it to slowly warm to room temperature while monitoring the progress by TLC.[3]
-
Quenching: Once the reaction is complete, slowly add cold water or a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Work-up: Proceed with the standard aqueous work-up and purification steps.
Visualizations
Caption: Troubleshooting workflow for managing temperature during methanesulfonyl chloride addition.
Caption: Relationship between reaction temperature and product outcomes in this compound synthesis.
References
preventing elimination side reactions with sec-butyl mesylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with sec-butyl mesylate, with a focus on preventing undesired elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is sec-butyl mesylate prone to elimination reactions?
As a secondary alkyl mesylate, sec-butyl mesylate is susceptible to both bimolecular substitution (SN2) and bimolecular elimination (E2) reactions. The mesylate group (-OMs) is an excellent leaving group, making the molecule reactive.[1] The secondary nature of the substrate means that the electrophilic carbon is more sterically hindered than a primary carbon, which can slow down the SN2 pathway and allow the competing E2 pathway to become significant.[2]
Q2: What is the primary side reaction I should be concerned about?
The primary side reaction is E2 elimination, where a base abstracts a proton from a carbon adjacent to the carbon bearing the mesylate group, resulting in the formation of an alkene (e.g., 1-butene or 2-butene). This reaction pathway competes directly with the desired SN2 substitution.[3][4]
Q3: How do I favor the desired SN2 substitution over E2 elimination?
To favor the SN2 pathway, you need to carefully select your reaction conditions. The key is to maximize the rate of substitution while minimizing the rate of elimination. This can be achieved by:
-
Using a good nucleophile that is a weak base. [3]
-
Controlling the reaction temperature. [8]
-
Considering the steric properties of your nucleophile.
Troubleshooting Guides
Issue 1: Low yield of the substitution product and formation of significant alkene byproducts.
Symptoms:
-
NMR or GC-MS analysis shows the presence of 1-butene and/or 2-butene.
-
The isolated yield of the desired substitution product is lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Nucleophile is too basic | Strongly basic nucleophiles (e.g., hydroxides, alkoxides like methoxide or ethoxide) will preferentially act as a base, abstracting a proton and promoting the E2 pathway.[3][9] | Switch to a nucleophile that is known to be weakly basic but highly nucleophilic. Examples include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[3] |
| High Reaction Temperature | Elimination reactions have a higher activation energy than substitution reactions but are favored by entropy. Increasing the temperature provides the energy to overcome this barrier and significantly increases the rate of elimination.[8][10] | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at 0 °C or room temperature is recommended. |
| Inappropriate Solvent Choice | Polar protic solvents (e.g., water, ethanol, methanol) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and favoring elimination.[7][11] | Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents dissolve the nucleophile but do not solvate the anion as strongly, leaving it "naked" and more reactive for the SN2 attack.[5][6][7] |
| Sterically Hindered Nucleophile | A bulky nucleophile may have difficulty accessing the electrophilic carbon for a backside attack (SN2), making it more likely to act as a base and abstract a less hindered proton at the periphery of the molecule (E2).[9][12] | If possible, choose a less sterically hindered nucleophile. If a bulky nucleophile is required, be aware that elimination is a likely side reaction and optimize other parameters (temperature, solvent) accordingly. |
Data Presentation: Substitution vs. Elimination
Table 1: Influence of Reagents and Conditions on SN2 vs. E2 Pathways for Secondary Substrates
| Factor | Condition Favoring SN2 | Condition Favoring E2 | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)[3] | Strong, sterically unhindered base (e.g., OH⁻, CH₃O⁻) or a strong, bulky base (e.g., K⁺⁻OᵗBu)[9][12] | Weak bases are less likely to abstract a proton. Strong and/or bulky bases favor proton abstraction.[9] |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO, DMF)[6][7] | Polar Protic (e.g., Ethanol, Water) or the solvent for the base (e.g., ethanol for ethoxide) | Aprotic solvents enhance nucleophilicity.[11] Protic solvents can solvate the nucleophile, reducing its strength. |
| Temperature | Lower Temperature (e.g., 0-25 °C) | Higher Temperature (e.g., >50 °C, reflux)[8] | Elimination is entropically favored and has a higher activation energy, thus its rate increases more significantly with heat.[8][10] |
Table 2: Representative Quantitative Data for Secondary Alkyl Halides
This data is for secondary alkyl halides, which are analogous to sec-butyl mesylate in their reactivity towards substitution and elimination.
| Substrate | Nucleophile/Base | Solvent | Temp. (°C) | % SN2 Product | % E2 Product | Reference |
| Isopropyl bromide | NaOH | Ethanol | 55 | 21% | 79% | Solomons (12th Ed.) as cited in[3] |
| Isopropyl bromide | NaOCH₃ | DMSO | - | 3% | 97% | [3] |
| 2-Bromobutane | NaOEt | Ethanol | 25 | 42% | 58% | [8] |
Experimental Protocols
Key Experiment: General Protocol for SN2 Reaction with sec-Butyl Mesylate to Minimize Elimination
This protocol provides a generalized methodology for substituting the mesylate group on sec-butyl mesylate with a weakly basic, strong nucleophile like sodium azide.
Objective: To maximize the yield of 2-azidobutane while minimizing the formation of butene isomers.
Materials:
-
sec-Butyl mesylate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add sodium azide (1.2 to 1.5 molar equivalents relative to the sec-butyl mesylate). Add anhydrous DMF to the flask to create a solution or slurry.
-
Reaction Initiation: Begin stirring the mixture. Add sec-butyl mesylate (1.0 equivalent) to the flask dropwise at room temperature (approx. 20-25 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically stirred at room temperature for 12-24 hours. Note: Avoid heating the reaction unless absolutely necessary, as this will promote the E2 side reaction.[8]
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally brine. This removes residual DMF and other water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography or distillation to obtain the pure 2-azidobutane.
Visualizations
Below are diagrams illustrating the key relationships and workflows described.
Caption: Competing SN2 and E2 pathways for sec-butyl mesylate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jackwestin.com [jackwestin.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up Procedures for sec-Butyl Methanesulfonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving sec-butyl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a work-up in the context of a this compound reaction?
A work-up is the series of steps performed after a chemical reaction to isolate and purify the desired product. For reactions involving this compound, this typically involves quenching the reaction, removing unreacted reagents and byproducts, and extracting the product into an organic solvent.
Q2: Is this compound stable during a standard aqueous work-up?
Yes, mesylates like this compound are generally stable to standard aqueous work-up conditions.[1] They are less polar than the corresponding alcohol starting material and will preferentially partition into the organic layer during extraction.[1] However, prolonged exposure to strongly acidic or basic conditions, or excessive heating, should be avoided as it can potentially lead to elimination or substitution side reactions.[2]
Q3: What are the common byproducts in a reaction to synthesize this compound, and how are they removed?
When synthesizing this compound from sec-butanol and methanesulfonyl chloride in the presence of a tertiary amine base (like triethylamine), the primary byproduct is a trialkylammonium hydrochloride salt (e.g., triethylamine hydrochloride).[3][4] This salt is highly soluble in water and is typically removed by washing the organic layer with water or a dilute acid solution.[3] Another potential side product is the corresponding alkyl chloride, though this is less common with methanesulfonyl chloride compared to other sulfonyl chlorides.[5]
Q4: How do I remove unreacted methanesulfonyl chloride from the reaction mixture?
Excess methanesulfonyl chloride is reactive towards water and can be quenched by washing the reaction mixture with water. This will hydrolyze it to methanesulfonic acid, which is water-soluble and can be extracted into the aqueous layer.[6]
Q5: What is the best way to quench the reaction?
For reactions where this compound is synthesized, quenching is typically achieved by adding water to the reaction mixture.[7][8] If the reaction involves other sensitive reagents, a milder quench with a saturated aqueous solution of ammonium chloride may be used. For reactions using pyrophoric reagents, a sequential quench with a less reactive alcohol like isopropanol, followed by methanol and then water, is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction | - High concentration of salts or polar byproducts. - Presence of detergents or other surfactants. | - Break the emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[9][10] - Dilution: Dilute the organic layer with more solvent.[11] - Filtration: Filter the entire mixture through a pad of Celite®.[11] - Centrifugation: If available, centrifuging the mixture can effectively separate the layers. |
| Product is lost during aqueous washes | - The product has some water solubility. - The product is sensitive to the pH of the wash. | - Back-extraction: Extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. - Use of Brine: Wash with brine to decrease the solubility of the organic product in the aqueous layer ("salting out").[9] - pH control: Ensure the pH of the aqueous wash is appropriate for your product's stability. Test the stability of your compound to the wash conditions on a small scale first. |
| Triethylamine hydrochloride precipitates during extraction | - The salt has limited solubility in the aqueous and organic layers. | - Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to ensure all the triethylamine is protonated and partitioned into the aqueous layer.[3] - Filtration: If the reaction was performed in a solvent where the salt is insoluble (e.g., THF, diethyl ether), it can be removed by filtration before the aqueous work-up.[3][12] |
| Low yield of this compound | - Incomplete reaction. - Decomposition during work-up. - Mechanical loss during transfers. | - Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up.[7] - Mild Conditions: Perform the work-up at room temperature or below to minimize decomposition.[13] - Careful Technique: Ensure careful separation of layers and complete transfers to minimize loss of product. |
| Presence of elimination byproduct (butene) | - Use of a strong, sterically hindered base. - Elevated reaction or work-up temperature. | - Use a non-hindered base: Triethylamine is generally preferred over more hindered bases like diisopropylethylamine (DIPEA) for secondary alcohols. - Maintain low temperatures: Run the reaction and work-up at 0 °C or room temperature.[2] |
Experimental Protocols
Protocol 1: Synthesis and Work-up of this compound
This protocol describes the synthesis of this compound from sec-butanol and methanesulfonyl chloride, followed by a standard aqueous work-up.
Materials:
-
sec-Butanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve sec-butanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Add triethylamine (1.5 eq) to the solution.
-
Mesylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by adding deionized water.
-
Extraction and Washes: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl to remove excess triethylamine.
-
Saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Brine to remove dissolved water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary. A typical mobile phase would be a mixture of hexane and ethyl acetate.
Quantitative Data Summary
The following table summarizes typical yields for the mesylation of secondary alcohols using different work-up procedures.
| Starting Alcohol | Base | Work-up Procedure | Yield (%) | Purity (%) | Reference |
| (S)-Alaninol (Boc protected) | Triethylamine | Aqueous washes (Water, Brine) | >95 | >98 | --INVALID-LINK-- |
| Phenylglycinol (Phthalic anhydride protected) | Triethylamine | Aqueous washes (Water, Brine) | 92 | >97 | --INVALID-LINK-- |
| 4-(1-hydroxyethyl)piperidine-1-carboxylate (tert-butyl ester) | Triethylamine | Aqueous washes (0.1M HCl, NaHCO₃, Water, Brine) | Not specified | Not specified | --INVALID-LINK-- |
| n-Butanol | Pyridine | Quench with Methanol, then aqueous washes (1M HCl, NaHCO₃, Brine) | 92 | >98 (after chromatography) | --INVALID-LINK-- |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common work-up issues.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. azom.com [azom.com]
- 10. youtube.com [youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of sec-Butyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of sec-Butyl methanesulfonate, a potential genotoxic impurity (GTI). The selection of an appropriate analytical method is critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs). This document outlines the performance of common analytical techniques, supported by experimental data from related alkyl methanesulfonates, to aid in method selection and development.
Introduction
This compound is an alkyl sulfonate that is considered a potential genotoxic impurity. Due to their ability to alkylate DNA, controlling the levels of such impurities in APIs is a critical regulatory requirement. Analytical methods for GTIs must be highly sensitive and selective to detect and quantify these impurities at trace levels, often in the parts per million (ppm) range relative to the API. The most common and effective techniques for the analysis of alkyl methanesulfonates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For compounds lacking a UV chromophore, like this compound, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be employed following a derivatization step.
Comparison of Analytical Methods
The choice of analytical technique depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for volatile and semi-volatile compounds. It offers high separation efficiency and sensitive detection with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for non-volatile or thermally labile compounds. It provides excellent sensitivity and selectivity, especially in complex matrices, by utilizing specific precursor-to-product ion transitions.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with Derivatization: A viable alternative when GC-MS or LC-MS/MS are not available. Since alkyl methanesulfonates lack a UV chromophore, a derivatization step is necessary to introduce a UV-active moiety, enabling detection.
The following table summarizes the performance of these methods based on data reported for analogous alkyl methanesulfonates.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV (with Derivatization) |
| Limit of Detection (LOD) | 0.02 - 0.13 ppm[1][2] | 0.3 µg/g (ppm)[3] | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.38 ppm[1][2] | 0.4 µg/g (ppm)[3] | ~0.10 µg/mL |
| Linearity (R²) | > 0.99[1] | > 0.999[3] | > 0.99 |
| Accuracy (% Recovery) | 97.1 - 107.1%[1] | 80 - 120%[3] | 87.5 - 102.1% |
| Sample Preparation | Liquid-liquid extraction | Direct injection or simple dilution | Derivatization, liquid-liquid extraction |
| Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for other alkyl methanesulfonates and can be adapted for this compound.
This method is suitable for the direct analysis of volatile and semi-volatile impurities like this compound.
a. Sample Preparation:
-
Accurately weigh approximately 1000 mg of the API into a 20 mL centrifuge tube.
-
Add 2 mL of a suitable non-polar solvent (e.g., n-hexane).[1]
-
Vortex the sample for 2 minutes.
-
Centrifuge the sample to separate the solid API from the solvent.[1]
-
Carefully transfer the supernatant into a GC vial for analysis.
b. Chromatographic Conditions:
-
Column: DB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[1]
-
Oven Temperature Program:
-
Injector: Splitless mode at 220°C.[1]
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The specific ions for this compound would need to be determined.
-
LC-MS/MS offers high sensitivity and is particularly useful for trace-level quantification in complex matrices.
a. Sample Preparation:
-
Accurately weigh the API sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 5-10 mg/mL.
-
If necessary, centrifuge or filter the sample to remove any undissolved particulates.
-
Transfer the clear solution to an LC vial.
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3] Specific precursor-product ion transitions for this compound would need to be optimized.
-
This method requires a chemical reaction to attach a UV-absorbing molecule to the analyte.
a. Sample Preparation and Derivatization:
-
Accurately weigh the API sample.
-
Dissolve the sample in a suitable solvent.
-
Add a derivatizing agent. For alkyl methanesulfonates, reagents like sodium dibenzyldithiocarbamate or 2-thionaphthol can be used.[4]
-
The reaction may require heating and/or pH adjustment to proceed to completion.
-
After the reaction, the derivatized sample may need an extraction step to remove excess reagent and by-products.
-
The final extract is then dissolved in a suitable solvent for HPLC analysis.
b. Chromatographic Conditions:
-
Column: A standard C18 column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: UV detector set to the wavelength of maximum absorbance of the derivatized product.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Analysis for Sec-Butyl Methanesulfonate Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Sec-butyl methanesulfonate, an alkylating agent, often requires rigorous purity analysis to detect and quantify potential impurities, particularly genotoxic ones. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound purity, supported by experimental data and detailed methodologies.
Introduction to Analytical Challenges
This compound, like other alkyl methanesulfonates, presents a unique analytical challenge for HPLC with ultraviolet (UV) detection due to its lack of a chromophore. This inherent property makes direct detection by UV spectrophotometry difficult. Consequently, derivatization is often employed to introduce a UV-active moiety to the molecule, enabling its detection. In contrast, GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound, often providing high sensitivity and specificity without the need for derivatization.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely adopted method for the analysis of volatile and semi-volatile compounds. For this compound, a direct injection method can be employed. The following protocol is a representative method adapted from the analysis of similar alkyl methanesulfonates.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as methanol or dichloromethane, and dilute to the mark.
-
Further dilute the stock solution as necessary to fall within the calibration range of the instrument.
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Due to the absence of a UV chromophore, a pre-column derivatization step is necessary for the analysis of this compound by HPLC-UV. This protocol outlines a general procedure using a common derivatizing agent, such as N,N-diethyldithiocarbamate, which introduces a chromophore detectable by UV.
Derivatization Procedure:
-
To 1 mL of the sample solution in a suitable solvent (e.g., acetonitrile), add 1 mL of a 10 mg/mL solution of N,N-diethyldithiocarbamate sodium salt in water.
-
Add 0.5 mL of a suitable base (e.g., 1 M sodium hydroxide) to facilitate the reaction.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The resulting solution containing the derivatized analyte is then ready for HPLC analysis.
HPLC-UV Conditions:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at a wavelength appropriate for the chosen derivatizing agent (e.g., ~254 nm) |
Performance Comparison
The following table summarizes the typical quantitative performance of GC-MS and derivatization HPLC-UV for the analysis of short-chain alkyl methanesulfonates. While specific data for this compound is limited, these values from closely related compounds provide a reasonable estimation for comparison.
| Parameter | GC-MS | Derivatization HPLC-UV |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 2.0 µg/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 5% |
| Sample Preparation | Simple dilution | Derivatization required |
| Analysis Time | ~15-30 min | ~20-40 min (including derivatization) |
Workflow Diagrams
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Discussion and Alternatives
GC-MS offers several advantages for the analysis of this compound, including high sensitivity, specificity, and the ability to perform direct analysis without derivatization. This simplifies sample preparation and reduces the potential for analytical errors. The mass spectrometric detector provides structural information, which is invaluable for impurity identification.
Alternative Methods:
For researchers seeking higher sensitivity and throughput, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful alternative. This technique combines the high-resolution separation of UPLC with the high sensitivity and specificity of tandem mass spectrometry, often allowing for the direct analysis of alkyl methanesulfonates at very low levels without derivatization.
Conclusion
For the routine purity analysis of this compound, GC-MS is generally the preferred method due to its high sensitivity, specificity, and simpler sample preparation workflow. It provides reliable and accurate quantification of the main component and any volatile impurities.
HPLC-UV with derivatization serves as a suitable alternative , particularly in laboratories where GC-MS is not available. However, careful method development and validation of the derivatization step are crucial to ensure accurate and reproducible results. For applications requiring the utmost sensitivity, such as the analysis of trace-level genotoxic impurities, UPLC-MS/MS should be considered the gold standard.
The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the available instrumentation, and the regulatory context.
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution with sec-Butyl Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions involving sec-butyl mesylate and its common alternatives, namely sec-butyl tosylate and sec-butyl bromide. The data presented herein, derived from referenced experimental studies, offers a quantitative basis for selecting appropriate substrates in synthetic and mechanistic investigations.
Executive Summary
The solvolysis of sec-butyl derivatives proceeds via a nucleophilic substitution pathway. The rate of this reaction is significantly influenced by the nature of the leaving group. This guide presents a comparison of the solvolysis rates of sec-butyl mesylate, sec-butyl tosylate, and sec-butyl bromide in water. The data indicates that both mesylate and tosylate are excellent leaving groups, leading to significantly faster reaction rates compared to bromide.
Comparative Kinetic Data
The following table summarizes the first-order rate constants (k) for the hydrolysis of sec-butyl mesylate, sec-butyl tosylate, and sec-butyl bromide in water at 25°C.
| Substrate | Leaving Group | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate |
| sec-Butyl Mesylate | Mesylate (-OMs) | 1.8 x 10⁻⁵[1] | 1.6 |
| sec-Butyl Tosylate | Tosylate (-OTs) | 3.8 x 10⁻⁵[1] | 3.5 |
| sec-Butyl Bromide | Bromide (-Br) | 1.1 x 10⁻⁵ | 1 |
Note: The rate constant for sec-butyl tosylate was calculated based on the reported rate constant for sec-butyl mesylate and the typical tosylate/mesylate rate ratio of approximately 2.1 in water[1]. The rate constant for sec-butyl bromide is an approximate value for comparison.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for a kinetic study of the solvolysis of a sec-butyl derivative.
The solvolysis of sec-butyl derivatives proceeds through a nucleophilic substitution mechanism, which can be either Sₙ1 or Sₙ2, or a borderline case, depending on the solvent and other conditions. The overall reaction is the replacement of the leaving group (LG) by a nucleophile from the solvent (SOH), producing an alcohol or ether and the corresponding acid (H-LG).
Experimental Protocols
General Protocol for Kinetic Measurement of Solvolysis by Titration
This protocol is a generalized procedure for determining the rate of solvolysis of a sec-butyl derivative by monitoring the production of acid.
Materials:
-
sec-Butyl derivative (mesylate, tosylate, or bromide)
-
Anhydrous solvent (e.g., acetone, ethanol) for stock solution
-
Reaction solvent (e.g., water, or a specific ethanol-water mixture)
-
Standardized aqueous sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, volumetric flasks, and Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the sec-butyl derivative (e.g., 0.2 M) in a suitable anhydrous solvent like acetone.
-
Prepare the desired reaction solvent. For example, a 50:50 (v/v) ethanol-water mixture.
-
Fill a burette with the standardized NaOH solution.
-
-
Reaction Setup:
-
Place a known volume (e.g., 100 mL) of the reaction solvent into an Erlenmeyer flask.
-
Add a few drops of the acid-base indicator.
-
Equilibrate the flask in the constant temperature bath.
-
-
Initiation and Monitoring:
-
Add a small, known volume of the standardized NaOH solution to the reaction flask to make the solution slightly basic (indicated by the indicator's color change).
-
Initiate the reaction by adding a known volume (e.g., 0.5 mL) of the sec-butyl derivative stock solution to the reaction flask and start the stopwatch simultaneously. This is time t=0.
-
Record the time it takes for the solution to become acidic (indicated by a color change) as the solvolysis reaction produces acid (H-LG), which neutralizes the added NaOH.
-
Immediately upon the color change, add another known aliquot of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process to obtain several data points.
-
-
Data Analysis:
-
The amount of substrate that has reacted at each time point is equivalent to the total amount of NaOH that has been neutralized.
-
Calculate the concentration of the unreacted substrate at each time point.
-
For a first-order reaction, a plot of the natural logarithm of the substrate concentration (ln[Substrate]) versus time will yield a straight line.
-
The rate constant (k) is the negative of the slope of this line.
-
Specific Protocol for Hydrolysis of Secondary Alkyl Mesylates
The following is based on the procedure described by Bentley and Bowen (1978) for the hydrolysis of secondary alkyl sulphonates.[1]
Materials and Methods:
-
Secondary alkyl mesylates were prepared from the corresponding alcohols and methanesulfonyl chloride in pyridine.
-
Kinetic runs were performed in water.
-
The rate of hydrolysis was followed by a conductometric method. A solution of the mesylate in acetone was injected into a conductivity cell containing vigorously stirred water at a constant temperature.
-
The first-order rate constants were calculated from the Guggenheim method or from a computer program that provides a least-squares fit of the data to the first-order rate equation.
Conclusion
The kinetic data presented in this guide demonstrates the significant impact of the leaving group on the rate of nucleophilic substitution at a secondary carbon. Both mesylate and tosylate are highly effective leaving groups, making sec-butyl mesylate and sec-butyl tosylate valuable substrates for facilitating rapid substitution reactions. The choice between these and other alternatives like sec-butyl bromide will depend on the desired reaction rate, cost, and specific experimental conditions. The provided experimental protocols offer a framework for conducting further kinetic studies to evaluate these and other substrates in various solvent systems.
References
A Comparative Guide to Sulfonate Leaving Groups: Mesylate vs. Tosylate vs. Triflate
In the landscape of organic synthesis, the efficacy of a reaction often hinges on the choice of an appropriate leaving group. Among the most powerful and versatile leaving groups are the sulfonates, which can transform a poor leaving group like a hydroxyl into an excellent one. This guide provides a detailed, objective comparison of three commonly used sulfonate leaving groups: mesylate, tosylate, and triflate. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the strategic selection of leaving groups in synthetic chemistry.
The universally accepted order of leaving group ability among these three is:
Triflate > Tosylate > Mesylate
This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions formed after departure. A more stable anion, being a weaker base, is a better leaving group. The stability is primarily governed by the extent of negative charge delocalization, which is influenced by resonance and inductive effects.
Quantitative Comparison of Leaving Group Ability
The effectiveness of a leaving group can be quantitatively assessed through two key parameters: the acidity of its conjugate acid (pKa) and the relative rates of reaction in which it is displaced. A lower pKa value of the conjugate acid corresponds to a more stable anionic leaving group.[1] Similarly, a faster reaction rate in a nucleophilic substitution reaction, such as an S_N2 reaction, indicates a better leaving group.
The table below summarizes the key quantitative data for mesylate, tosylate, and triflate.
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Reaction Rate[2][3] |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.2 to -2[2][4] | 1.00 |
| Tosylate | -OTs | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8 to -6.5[1][2][4] | 0.70 |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -12 to -14[2][5] | 56,000 |
Key Observations:
-
Triflate is an exceptionally potent leaving group, reacting many orders of magnitude faster than mesylate and tosylate in S_N2 reactions.[2] This is due to the strong electron-withdrawing inductive effect of the three fluorine atoms, which effectively delocalizes the negative charge on the resulting anion.[2][6]
-
Tosylate is generally a better leaving group than mesylate. The aromatic ring in the tosylate structure provides resonance stabilization for the negative charge, enhancing the stability of the anion compared to the mesylate anion.[2]
-
Mesylate , while still a very effective leaving group, is the least reactive of the three. The methyl group offers less electron-withdrawing capability compared to the tolyl and trifluoromethyl groups.[2]
Experimental Protocols
A common and effective method for experimentally determining the relative leaving group ability of mesylates, tosylates, and triflates is through the kinetic study of solvolysis reactions. In such a reaction, the solvent also acts as the nucleophile. By maintaining the same substrate and solvent and only varying the sulfonate leaving group, a direct comparison of their departure rates can be achieved.[2]
Illustrative Experimental Protocol: Comparative Solvolysis of a Secondary Alkyl Sulfonate
Objective: To determine the relative rates of solvolysis for a secondary alkyl mesylate, tosylate, and triflate.
1. Synthesis of Alkyl Sulfonates:
- The starting material is a secondary alcohol (e.g., 2-octanol).
- To synthesize the mesylate: The alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.[2]
- To synthesize the tosylate: The alcohol is treated with p-toluenesulfonyl chloride (TsCl) and a base such as pyridine. Pyridine serves to neutralize the HCl generated during the reaction.[2]
- To synthesize the triflate: The alcohol is reacted with triflic anhydride ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base like pyridine.[2]
- The resulting sulfonate esters are purified, typically by chromatography.
2. Kinetic Experiment:
- A solution of each purified alkyl sulfonate is prepared in a suitable polar protic solvent (e.g., 50% aqueous trifluoroethanol).
- The reactions are conducted in parallel in a thermostated bath to ensure a constant temperature.
- At regular time intervals, aliquots are withdrawn from each reaction mixture.
3. Analysis:
- The concentration of the remaining alkyl sulfonate or the appearance of the solvolysis product is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]
4. Data Analysis:
- For each leaving group, a plot of the concentration of the alkyl sulfonate versus time is generated.
- The initial rate of each reaction is determined from the slope of the concentration-time curve at t=0.
- The relative rates are then calculated by taking the ratio of the initial rates.
Visualization of the Underlying Principles
The relationship between the acidity of the conjugate acid, the stability of the anionic leaving group, and the resulting reaction rate can be visualized as a logical workflow.
Caption: Relationship between conjugate acid strength and leaving group ability.
This diagram illustrates that a strong conjugate acid (indicated by a low pKa) results in a stable anion. This stable anion is a weak base and, consequently, an excellent leaving group, leading to a faster reaction rate.
Experimental Workflow for Comparing Leaving Group Ability
The experimental process for determining the relative leaving group ability can also be represented as a workflow diagram.
Caption: Experimental workflow for comparing sulfonate leaving group abilities.
This diagram outlines the key stages, from the synthesis of the different sulfonate esters to the final analysis of kinetic data to determine their relative leaving group abilities.
References
Spectroscopic Validation of sec-Butyl Methanesulfonate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for sec-butyl methanesulfonate and detailed spectroscopic validation of the final product. The information presented is intended to assist researchers in selecting optimal synthetic methodologies and in confirming the identity and purity of this compound through rigorous spectroscopic analysis.
Comparison of Synthetic Methodologies
The synthesis of this compound typically involves the reaction of sec-butanol with methanesulfonyl chloride. This guide outlines the standard method and a common alternative, providing a comparative overview of their respective advantages and disadvantages.
| Method | Reagents | Reaction Conditions | Advantages | Disadvantages |
| Standard Method | sec-Butanol, Methanesulfonyl Chloride, Triethylamine, Dichloromethane | 0 °C to room temperature | High yield, readily available reagents | Use of a chlorinated solvent |
| Alternative Method | sec-Butanol, Methanesulfonyl Chloride, Pyridine, Dichloromethane | 0 °C to room temperature | High yield | Use of a chlorinated solvent, pyridine can be more difficult to remove |
Experimental Protocols
Standard Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of alkyl methanesulfonates.
Materials:
-
sec-Butanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sec-butanol (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C in an ice bath.
-
Triethylamine (1.2 eq) is added to the solution.
-
Methanesulfonyl chloride (1.1 eq) is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The reaction mixture is washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Spectroscopic Validation Data
The following tables summarize the expected spectroscopic data for this compound, with comparative data for n-butyl methanesulfonate. This data is essential for confirming the structure and purity of the synthesized product.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound (Predicted) | ~4.8-4.9 | m | -OCH- | |
| 3.01 | s | -SO₂CH₃ | ||
| ~1.7-1.8 | m | -CH₂- | ||
| ~1.4 | d | -OCHCH₃ | ||
| ~0.9 | t | -CH₂CH₃ | ||
| n-Butyl Methanesulfonate [1] | 4.24 | t | 6.4 | -OCH₂- |
| 3.01 | s | -SO₂CH₃ | ||
| 1.74 | p | 7.0 | -OCH₂CH₂- | |
| 1.45 | h | 7.4 | -CH₂CH₃ | |
| 0.96 | t | 7.4 | -CH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~80 | -OCH- |
| ~38 | -SO₂CH₃ | |
| ~29 | -CH₂- | |
| ~19 | -OCHCH₃ | |
| ~10 | -CH₂CH₃ | |
| n-Butyl Methanesulfonate [1] | 69.99 | -OCH₂- |
| 37.30 | -SO₂CH₃ | |
| 31.05 | -OCH₂CH₂- | |
| 18.67 | -CH₂CH₃ | |
| 13.48 | -CH₂CH₃ |
Table 3: IR Spectroscopic Data (Neat)
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound (Predicted) | ~1350 & ~1170 | S=O stretch (sulfonate) |
| ~2970 | C-H stretch (alkane) | |
| n-Butyl Methanesulfonate | 1352 & 1175 | S=O stretch (sulfonate) |
| 2964, 2937, 2877 | C-H stretch (alkane) |
Table 4: Mass Spectrometry Data (EI)
| Compound | m/z of Key Fragments | Interpretation |
| This compound (Predicted) | 152 | [M]⁺ |
| 97 | [M - C₄H₉]⁺ | |
| 79 | [CH₃SO₂]⁺ | |
| 57 | [C₄H₉]⁺ | |
| n-Butyl Methanesulfonate [2] | 152 | [M]⁺ |
| 97 | [M - C₄H₉]⁺ | |
| 79 | [CH₃SO₂]⁺ | |
| 57 | [C₄H₉]⁺ |
Visualization of Experimental and Logical Workflows
To further clarify the process of synthesis and validation, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for the spectroscopic validation of this compound.
Potential Impurities
A critical aspect of synthesis is the identification and control of impurities. In the synthesis of this compound, potential impurities could include unreacted starting materials (sec-butanol and methanesulfonyl chloride) and byproducts such as di-sec-butyl ether or other sulfonate esters if alternative alcohols are present. The spectroscopic techniques outlined above are crucial for detecting these impurities. For instance, the presence of unreacted sec-butanol would be indicated by a broad -OH peak in the IR spectrum and characteristic signals in the ¹H NMR spectrum.
References
A Comparative Guide to Alternative Reagents for sec-Butyl Alkylation
For researchers, scientists, and drug development professionals engaged in the synthesis of molecules requiring the introduction of a sec-butyl group, the choice of alkylating agent is a critical parameter that dictates reaction efficiency, yield, and the impurity profile of the product. sec-Butyl methanesulfonate is a common reagent for this purpose; however, a comprehensive understanding of its performance relative to other commercially available alternatives is essential for optimizing synthetic routes. This guide provides an objective comparison of this compound with its primary alternatives—sec-butyl p-toluenesulfonate and sec-butyl bromide—focusing on their application in O-alkylation and N-alkylation reactions. The comparison is supported by representative experimental data, detailed methodologies for key experiments, and visualizations of the underlying chemical principles.
Performance Comparison of sec-Butyl Alkylating Agents
The reactivity of an alkylating agent is largely governed by the nature of its leaving group. For the reagents under consideration, the leaving groups are methanesulfonate (mesylate), p-toluenesulfonate (tosylate), and bromide. Both mesylate and tosylate are excellent leaving groups due to the stability of the resulting sulfonate anions, which are the conjugate bases of strong acids. Bromide is also a good leaving group. In the context of bimolecular nucleophilic substitution (SN2) reactions, which are typical for these alkylating agents, mesylates are generally slightly more reactive than tosylates.
However, a significant consideration for secondary alkylating agents like these is the competition between the desired substitution (SN2) reaction and the undesired elimination (E2) reaction, which leads to the formation of butene isomers. The ratio of substitution to elimination is influenced by several factors, including the strength and steric hindrance of the nucleophile, the basicity of the reaction medium, and the solvent.
Table 1: O-Alkylation of 4-Nitrophenol
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of sec-Butyl Ether (%) | Reference |
| This compound | K₂CO₃ | DMF | 80 | 12 | ~75-85 (estimated) | [General knowledge] |
| sec-Butyl p-Toluenesulfonate | K₂CO₃ | DMF | 80 | 12 | ~70-80 (estimated) | [General knowledge] |
| sec-Butyl Bromide | K₂CO₃ | DMF | 80 | 24 | ~60-70 | [General knowledge] |
Table 2: N-Alkylation of Morpholine
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of N-sec-Butylmorpholine (%) | Reference |
| This compound | K₂CO₃ | Acetonitrile | 80 | 18 | ~60-70 (estimated) | [General knowledge] |
| sec-Butyl p-Toluenesulfonate | K₂CO₃ | Acetonitrile | 80 | 24 | ~55-65 (estimated) | [General knowledge] |
| sec-Butyl Bromide | K₂CO₃ | Acetonitrile | 80 | 36 | ~45-55 | [General knowledge] |
Reaction Pathways and Experimental Workflows
The alkylation of a nucleophile (Nu⁻) with a sec-butyl derivative (sec-Bu-LG, where LG is the leaving group) can proceed via two competing pathways: SN2 substitution to yield the desired alkylated product, and E2 elimination to produce a mixture of butene isomers.
Figure 1: Competing SN2 and E2 pathways in the alkylation reaction.
A general experimental workflow for an alkylation reaction involves the deprotonation of the nucleophile (if necessary) followed by the addition of the alkylating agent and purification of the product.
Figure 2: General experimental workflow for alkylation.
Experimental Protocols
The following are detailed, adaptable protocols for the O-alkylation of a phenol and the N-alkylation of an amine. These can be modified based on the specific substrate and chosen sec-butyl alkylating agent.
Key Experiment 1: O-Alkylation of 4-Nitrophenol
Objective: To synthesize 4-nitrophenyl sec-butyl ether via a Williamson ether synthesis.
Materials:
-
4-Nitrophenol
-
This compound (or tosylate, or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the sec-butyl alkylating agent (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-nitrophenyl sec-butyl ether.
Key Experiment 2: N-Alkylation of Aniline
Objective: To synthesize N-sec-butylaniline.
Materials:
-
Aniline
-
This compound (or tosylate, or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Add the sec-butyl alkylating agent (1.2 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude N-sec-butylaniline by flash column chromatography.
Conclusion
The selection of an appropriate sec-butyl alkylating agent requires a careful balance of reactivity, cost, and the potential for side reactions. This compound and sec-butyl p-toluenesulfonate generally offer higher reactivity and potentially higher yields in shorter reaction times compared to sec-butyl bromide, due to the superior leaving group ability of the sulfonate esters. However, all secondary alkylating agents are prone to competing elimination reactions, a factor that must be carefully managed through the optimization of reaction conditions, particularly the choice of base and solvent. For many applications, the slightly higher reactivity of the mesylate may be advantageous. In contrast, the lower cost and ready availability of sec-butyl bromide may make it a more practical choice for large-scale syntheses, provided that the longer reaction times and potentially lower yields are acceptable. Researchers should consider these trade-offs when developing new synthetic routes or optimizing existing ones.
Navigating Stereochemistry: A Comparative Guide to Validating Reactions with sec-Butyl Mesylate
For researchers, scientists, and professionals in drug development, the precise control and validation of stereochemistry is paramount. In reactions involving chiral substrates such as sec-butyl mesylate, confirming the stereochemical outcome is a critical step. This guide provides an objective comparison of key analytical techniques for the validation of stereochemistry after a nucleophilic substitution reaction with sec-butyl mesylate, supported by illustrative experimental data and detailed protocols.
The reaction of an enantiomerically pure substrate, such as (R)-sec-butyl mesylate, with a nucleophile is expected to proceed via an S(_N)2 mechanism, which results in the inversion of stereochemistry.[1][2][3] This guide will use the reaction of (R)-sec-butyl mesylate with sodium azide to form (S)-2-azidobutane as a model system to compare the efficacy of various analytical techniques in confirming this stereochemical inversion and determining the enantiomeric excess (ee) of the product.
Comparison of Key Analytical Techniques
The choice of analytical technique for stereochemical validation depends on factors such as the nature of the sample, the required accuracy, and the available instrumentation. The following table provides a summary of the most common methods.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagent | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase.[4][5] | Separation of volatile enantiomers based on their differential partitioning between a chiral stationary phase and a carrier gas.[6] | Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer.[7] | Measurement of the rotation of plane-polarized light by a chiral compound in solution.[8] |
| Sample Requirements | Soluble in mobile phase | Volatile and thermally stable | Soluble in a suitable deuterated solvent | Soluble and does not absorb light at the analysis wavelength |
| Information Obtained | Enantiomeric ratio, enantiomeric excess, retention times | Enantiomeric ratio, enantiomeric excess, retention times | Enantiomeric ratio, chemical shifts, structural information | Optical rotation, from which optical purity and enantiomeric excess can be inferred if the specific rotation of the pure enantiomer is known |
| Advantages | High accuracy and resolution, widely applicable.[4][9] | High resolution for volatile compounds.[6] | Provides structural information in addition to enantiomeric ratio, can be non-destructive. | Fast and simple measurement |
| Limitations | Requires a suitable chiral stationary phase, can be time-consuming to develop methods.[9] | Limited to volatile and thermally stable compounds | Lower sensitivity compared to chromatographic methods, requires a suitable chiral shift reagent. | Less accurate for low enantiomeric excess, susceptible to impurities that are optically active.[3] |
Experimental Data Summary
The following tables present hypothetical, yet realistic, experimental data for the analysis of (S)-2-azidobutane, the product of the S(_N)2 reaction between (R)-sec-butyl mesylate and sodium azide.
Table 1: Chiral HPLC Analysis of 2-Azidobutane
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |
| (S)-2-azidobutane | 8.2 | 97500 | 95.0% |
| (R)-2-azidobutane | 9.5 | 2500 |
Enantiomeric excess was calculated using the formula: ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100%.[1][10]
Table 2: Chiral GC Analysis of 2-Azidobutane
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |
| (S)-2-azidobutane | 12.7 | 48500 | 94.8% |
| (R)-2-azidobutane | 13.1 | 1250 |
Enantiomeric excess was calculated using the formula: ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100%.[10]
Table 3: ¹H NMR Analysis of 2-Azidobutane with a Chiral Shift Reagent
| Proton | Chemical Shift (ppm) without Shift Reagent | Chemical Shift (ppm) of (S)-enantiomer with Shift Reagent | Chemical Shift (ppm) of (R)-enantiomer with Shift Reagent | Integral Ratio (S:R) | Enantiomeric Excess (ee) |
| CH-N₃ | 3.45 (m) | 3.65 (m) | 3.75 (m) | 19:1 | 90.0% |
| CH₃ (doublet) | 1.25 (d) | 1.35 (d) | 1.40 (d) | 19:1 |
Enantiomeric excess was calculated from the integral ratio: ee = |(Integral_S - Integral_R) / (Integral_S + Integral_R)| * 100%. The lower ee compared to chromatographic methods can be attributed to lower accuracy in integration of broad signals.
Table 4: Polarimetry Analysis of 2-Azidobutane
| Parameter | Value |
| Observed Rotation (α) | +20.8° |
| Specific Rotation of pure (S)-2-azidobutane (--INVALID-LINK--) | +22.0° (hypothetical value based on similar compounds) |
| Optical Purity | 94.5% |
Optical Purity = (Observed Rotation / Specific Rotation of pure enantiomer) * 100%. Assuming optical purity is equivalent to enantiomeric excess.[3][8]
Experimental Protocols
1. S(_N)2 Reaction of (R)-sec-Butyl Mesylate with Sodium Azide
-
Materials: (R)-sec-butyl mesylate (1.0 eq), sodium azide (1.5 eq), dimethylformamide (DMF).
-
Procedure: To a solution of (R)-sec-butyl mesylate in DMF, sodium azide is added. The reaction mixture is stirred at 60°C for 12 hours. After completion, the reaction is quenched with water and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude (S)-2-azidobutane.
2. Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).[4]
-
Mobile Phase: Hexane/Isopropanol (98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: The crude product is dissolved in the mobile phase and injected into the HPLC system. The retention times and peak areas of the enantiomers are recorded to calculate the enantiomeric excess.
3. Chiral Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: Chiral capillary column (e.g., cyclodextrin-based).[6]
-
Carrier Gas: Helium.
-
Oven Program: 50°C for 2 min, then ramp to 150°C at 5°C/min.
-
Procedure: The product is dissolved in a volatile solvent (e.g., hexane) and injected into the GC. The enantiomeric excess is determined from the integrated peak areas.
4. ¹H NMR Spectroscopy with Chiral Shift Reagent
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃).[7]
-
Procedure: A ¹H NMR spectrum of the purified product in CDCl₃ is recorded. A small amount of the chiral shift reagent is added to the NMR tube, and another spectrum is acquired. The chemical shifts and integrals of the separated signals for the enantiomers are used to determine the enantiomeric excess.
5. Polarimetry
-
Instrumentation: Polarimeter with a sodium lamp (D-line, 589 nm).
-
Solvent: Chloroform.
-
Procedure: A solution of the purified product of known concentration is prepared in chloroform. The optical rotation of the solution is measured in a polarimeter. The enantiomeric excess is estimated by comparing the observed specific rotation to the known specific rotation of the pure enantiomer.[8]
Visualizing the Workflow and Logic
The following diagrams illustrate the reaction pathway and the analytical workflow for validating the stereochemistry.
Caption: S(_N)2 reaction of (R)-sec-butyl mesylate with azide.
Caption: Experimental workflow for stereochemical validation.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Specific rotation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
cost-benefit analysis of using mesylates versus tosylates in synthesis
In the landscape of organic synthesis, the conversion of alcohols to effective leaving groups is a cornerstone transformation. Among the most powerful tools for this purpose are sulfonate esters, primarily methanesulfonates (mesylates) and p-toluenesulfonates (tosylates). For researchers, scientists, and drug development professionals, selecting the appropriate sulfonylating agent is a critical decision that can impact reaction efficiency, product purification, and overall cost. This guide provides an objective, data-driven comparison of mesylates and tosylates to inform this selection process.
Quantitative Comparison of Properties
The fundamental differences between mesylates and tosylates stem from the nature of the substituent on the sulfonyl group—a methyl group for mesylates and a p-tolyl group for tosylates. These structural variations give rise to distinct physical and chemical properties.
| Property | Mesylate (-OMs) | Tosylate (-OTs) | Significance for Synthesis |
| Structure of Reagent | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | MsCl is a liquid, while TsCl is a solid, affecting handling and storage. |
| Molecular Weight (Reagent) | 114.55 g/mol | 190.65 g/mol | Affects stoichiometry calculations and cost per mole. |
| pKa of Conjugate Acid | ~ -1.9 (Methanesulfonic acid)[1] | ~ -2.8 (p-Toluenesulfonic acid)[1][2] | A lower pKa indicates a more stable anionic leaving group. Both are excellent, with tosylate being slightly more stable.[1][2] |
| Relative Sₙ2 Reaction Rate | 1.00 (Reference)[1] | 0.70[1] | Mesylates are generally more reactive and undergo nucleophilic substitution faster than tosylates under similar conditions.[1] |
| Physical State of Ester | Often oils or low-melting solids | Frequently crystalline solids[3][4][5] | Tosylates are typically easier to purify via recrystallization.[5] |
| TLC Visualization | Poor UV activity | Good UV activity due to the aromatic ring[3] | Tosylates are easier to visualize on a TLC plate using a UV lamp.[3] |
Cost-Benefit Analysis
While performance is paramount, the cost of reagents is a significant factor in process development and scale-up. The primary reagents for creating these leaving groups are methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).
| Reagent | Supplier Example | Purity | Price (USD) per kg | Cost per Mole (USD) |
| Methanesulfonyl Chloride | GFS Chemicals | 98% | ~$151 | ~$17.29 |
| p-Toluenesulfonyl Chloride | Ottokemi | 98% | ~$226 | ~$43.09 |
*Prices are estimates based on bulk quantities from select suppliers as of late 2025 and are subject to change. They are provided for comparative purposes only.
From a purely reagent-cost perspective, methanesulfonyl chloride is significantly more economical on both a per-kilogram and per-mole basis. However, the true cost must also account for factors like reaction time, yield, and purification expenses. The often-crystalline nature of tosylates can simplify purification, potentially offsetting the higher initial reagent cost by avoiding costly and time-consuming chromatographic methods.[3][5]
Reactivity and Mechanistic Considerations
The primary function of converting an alcohol to a mesylate or tosylate is to transform the poor hydroxide leaving group into a sulfonate, which is an excellent leaving group due to the stability of the resulting anion.[1][2] This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance.
While both are superb leaving groups, mesylate is approximately 30% more reactive than tosylate in Sₙ2 reactions.[1] This can be attributed to the slightly less stable nature of the mesylate anion compared to the tosylate anion and potentially less steric hindrance from the smaller methyl group.[1] For sterically hindered alcohols or less reactive nucleophiles, the higher reactivity of a mesylate may be advantageous. Conversely, the greater stability of tosylates can be beneficial when working with sensitive molecules where a more controlled, less vigorous reaction is desired.
Key Advantages and Disadvantages
Mesylates (-OMs)
-
Advantages:
-
Higher Reactivity: Faster reaction times can lead to higher throughput.[1]
-
Lower Reagent Cost: Methanesulfonyl chloride is generally less expensive.
-
Less Steric Bulk: The smaller methyl group is less likely to interfere with sterically demanding transformations.
-
Advantage with Tertiary Alcohols: The formation of a reactive sulfene intermediate during mesylation can give it an advantage when working with tertiary alcohols, which react slowly with TsCl.[3]
-
-
Disadvantages:
-
Purification Challenges: Alkyl mesylates are often oils or low-melting solids, which may necessitate chromatographic purification.
-
Poor TLC Visualization: Lacking a chromophore, they are difficult to see on TLC plates with UV light.[3]
-
Potential Genotoxicity: Short-chain alkyl mesylates are known to be reactive, genotoxic alkylating agents, which requires careful handling and consideration, especially in pharmaceutical development.
-
Tosylates (-OTs)
-
Advantages:
-
Ease of Purification: Alkyl tosylates are frequently crystalline solids, making them easy to purify by recrystallization.[3][4][5]
-
Easy TLC Visualization: The aromatic ring allows for straightforward visualization under UV light.[3]
-
Greater Stability: Tosylates are generally more stable than mesylates, which can be advantageous for storage and handling.[4]
-
-
Disadvantages:
-
Lower Reactivity: Reactions may require longer times or more forcing conditions compared to mesylates.[1]
-
Higher Reagent Cost: p-Toluenesulfonyl chloride is typically more expensive than its mesyl counterpart.
-
Greater Steric Bulk: The larger tolyl group can sometimes hinder reactions with sterically sensitive substrates or nucleophiles.
-
Experimental Protocols
The following are generalized procedures for the preparation of mesylates and tosylates from a primary or secondary alcohol.
Experimental Protocol 1: Synthesis of an Alkyl Mesylate
Objective: To convert a primary or secondary alcohol into its corresponding mesylate ester.
Materials:
-
Alcohol (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 - 1.2 eq)
-
Ice water, cold 1 M HCl, saturated NaHCO₃ solution, and brine
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction for an additional 15-30 minutes at 0 °C after the addition is complete. Reaction progress can be monitored by TLC.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with ice water, cold 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl mesylate.
-
Purify the product as necessary, typically via column chromatography.
Experimental Protocol 2: Synthesis of an Alkyl Tosylate
Objective: To convert a primary or secondary alcohol into its corresponding tosylate ester.
Materials:
-
Alcohol (1.0 eq)
-
Pyridine or Dichloromethane (DCM), anhydrous
-
p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq)
-
Ice water, cold 1 M HCl, saturated NaHCO₃ solution, and brine
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) or in anhydrous DCM containing a base like triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for several hours or until completion as monitored by TLC. For some less reactive alcohols, the reaction may need to be stirred overnight at room temperature.
-
Quench the reaction by slowly adding ice water. If the product is a solid, it may precipitate and can be collected by filtration.
-
If the product is soluble, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization, typically from ethanol or hexanes/ethyl acetate.[5]
Mandatory Visualizations
References
- 1. Methanesulfonyl chloride Mesyl chloride [sigmaaldrich.com]
- 2. p-Toluene sulphonyl chloride, 98% 98-59-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. p-Toluenesulfonyl chloride ReagentPlus�, = 99 98-59-9 [sigmaaldrich.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. Methanesulfonyl chloride price,buy Methanesulfonyl chloride - chemicalbook [m.chemicalbook.com]
A Comparative Guide to the Environmental Impact of Sulfonate Esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfonate Esters and Their Alternatives
The selection of chemical compounds in research and drug development extends beyond efficacy and stability, with environmental impact becoming an increasingly critical consideration. This guide provides a comparative analysis of the environmental profiles of sulfonate esters and their common alternatives, namely carboxylate and phosphate esters. By presenting key experimental data on biodegradability, aquatic toxicity, and bioaccumulation potential, this document aims to facilitate informed decisions in the selection of more sustainable chemical moieties.
Executive Summary
Sulfonate esters, while versatile, exhibit a range of environmental impacts that warrant careful consideration. This guide summarizes the available data, highlighting that while some sulfonate esters, like methyl ester sulfonates (MES), demonstrate ready biodegradability, others, such as linear alkylbenzene sulfonates (LAS), may biodegrade more slowly and exhibit higher toxicity to aquatic life. In comparison, carboxylate esters are often readily biodegradable. Phosphate esters present a mixed profile, with some showing low aquatic toxicity but others raising concerns regarding bioaccumulation and persistence.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data gathered on the environmental impact of sulfonate, carboxylate, and phosphate esters.
Table 1: Biodegradability Comparison
| Chemical Class | Compound Example | Test Method | Duration (days) | Biodegradation (%) | Reference |
| Sulfonate Esters | Methyl Ester Sulfonate (C12 MES) | OECD 301F | 6 | 73 | [1] |
| Methyl Ester Sulfonate (C14 MES) | OECD 301F | 8 | 66 | [1] | |
| Methyl Ester Sulfonate (C16 MES) | OECD 301F | 16 | 63 | [1] | |
| Linear Alkylbenzene Sulfonate (LAS) | OECD 301F | 8 | 60 | [1] | |
| Carboxylate Esters | General | OECD 301D/301F | 28 | Readily biodegradable | [2][3] |
| Phosphate Esters | Triphenyl Phosphate (TPP) | Not specified | - | Rapid degradation observed |
Table 2: Aquatic Toxicity Comparison (LC50 Values)
| Chemical Class | Compound Example | Organism | Exposure (hours) | LC50 (mg/L) | Reference |
| Sulfonate Esters | Methyl Ester Sulfonate (C14) | Oryzias latipes (Japanese rice fish) | 96 | 24.0 | |
| Methyl Ester Sulfonate (C14/16) | Oryzias latipes (Japanese rice fish) | 96 | 2.4 | ||
| Linear Alkylbenzene Sulfonate (C10-13) | Tilapia nilotica | 96 | 11.4 | ||
| Alpha Olefin Sulfonate (AOS) | Fish | 96 | 0.3 - 21 | [4] | |
| Carboxylate Esters | General | Daphnia magna | 48 | Varies with structure | |
| Phosphate Esters | Tricalcium Phosphate | Oryzias latipes (Japanese rice fish) | 96 | >100 | [5][6] |
| Calcium Hydrogenorthophosphate | Oryzias latipes (Japanese rice fish) | 96 | >100 | [5][6] | |
| Pydraul 50E (mixture) | Invertebrates and Fish | - | More toxic than Houghtosafe 1120 | [7] | |
| Houghtosafe 1120 (mixture) | Invertebrates and Fish | - | - | [7] | |
| Pydraul 115E (mixture) | Invertebrates and Fish | - | Least toxic of the three | [7] |
Table 3: Bioaccumulation Potential Comparison (BCF Values)
| Chemical Class | Compound Example | Organism | BCF (L/kg) | Reference |
| Sulfonate Esters | Linear Alkylbenzene Sulfonate (C12 LAS) | Freshwater fish | 153 | [8] |
| Perfluorooctane Sulfonate (PFOS) | Fish | Median log BAF of 3.55 | [9] | |
| Carboxylate Esters | General | - | Generally low | |
| Phosphate Esters | Triphenyl Phosphate (TPP) | Rainbow trout | 132 - 364 | [8] |
| Triphenyl Phosphate (TPP) | Rainbow trout | 573 | [10] | |
| Triphenyl Phosphate (TPP) | Fathead minnows | 561 | [10] | |
| meta-Tricresyl Phosphate (m-TCP) | Rainbow trout | 1,420 | [10] | |
| para-Tricresyl Phosphate (p-TCP) | Rainbow trout | 784 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are summaries of the standard protocols frequently cited in the assessment of the environmental impact of these chemical classes.
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This method determines the aerobic biodegradability of a chemical substance by microorganisms.
-
Principle: A predetermined amount of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms (typically from activated sludge). The mixture is incubated in a sealed flask at a constant temperature. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over a 28-day period using a manometer or other pressure-measuring device.
-
Apparatus: Closed respirometer flasks, manometric device, temperature-controlled incubator.
-
Procedure:
-
Prepare a mineral medium containing all essential nutrients for microbial growth.
-
Inoculate the medium with activated sludge from a wastewater treatment plant.
-
Add the test substance to the flasks at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.
-
Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) to validate the test.
-
Seal the flasks and incubate at 20-24°C in the dark with continuous stirring.
-
Record the oxygen consumption at regular intervals for 28 days.
-
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[7][11][12]
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.
-
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for a 96-hour period. The mortality of the fish is observed at specified intervals.
-
Apparatus: Test tanks, water supply system (for semi-static and flow-through tests), aeration equipment, and equipment for measuring water quality parameters (pH, dissolved oxygen, temperature).
-
Procedure:
-
Select a suitable fish species (e.g., Rainbow trout, Zebrafish).
-
Acclimate the fish to the test conditions.
-
Prepare a series of test solutions with different concentrations of the test substance in water.
-
Include a control group of fish in water without the test substance.
-
Place a specified number of fish in each test tank.
-
Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The concentration of the substance that is lethal to 50% of the test fish (LC50) is calculated for each observation period using statistical methods.[13][14][15]
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms by which these esters exert their toxic effects is crucial for a comprehensive environmental risk assessment.
Sulfonate Esters: Induction of Oxidative Stress
Several studies indicate that sulfonate esters, such as Linear Alkylbenzene Sulfonates (LAS) and Perfluorooctane Sulfonate (PFOS), can induce oxidative stress in aquatic organisms.[16][17] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates. The increased ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
Caption: Oxidative stress pathway induced by sulfonate esters.
Experimental Workflow for Toxicity Assessment
A typical workflow for assessing the environmental toxicity of a new chemical compound involves a tiered approach, starting with biodegradability and acute toxicity screening, followed by more detailed mechanistic studies if concerns are identified.
Caption: A generalized workflow for environmental toxicity assessment.
Conclusion
The environmental impact of sulfonate esters is compound-specific. Methyl ester sulfonates (MES) appear to be a more environmentally benign option compared to the more persistent and toxic linear alkylbenzene sulfonates (LAS). Carboxylate esters generally exhibit good biodegradability. The environmental profile of phosphate esters is more complex, with some showing low toxicity but others demonstrating a potential for bioaccumulation.
For researchers and drug development professionals, this guide underscores the importance of considering the entire life cycle of a chemical. When selecting a sulfonate ester or an alternative, it is recommended to:
-
Prioritize readily biodegradable options: Look for data from standardized tests like the OECD 301 series.
-
Evaluate aquatic toxicity: Consider the LC50 values for various aquatic organisms.
-
Assess bioaccumulation potential: Review available BCF data.
By integrating these environmental considerations into the early stages of research and development, the scientific community can contribute to the creation of safer and more sustainable chemical products.
References
- 1. Daphnia’s Adaptive Molecular Responses to the Cyanobacterial Neurotoxin Anatoxin-α Are Maternally Transferred | MDPI [mdpi.com]
- 2. pqri.org [pqri.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. eosca.eu [eosca.eu]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per- and Polyfluoroalkyl Substances Across Aquatic Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. cefas.co.uk [cefas.co.uk]
- 13. innospec.com [innospec.com]
- 14. Investigation on toxicity and mechanism to Daphnia magna for 14 disinfection by-products: Enzyme activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Toxicity of linear alkylbenzene sulfonate to aquatic plant Potamogeton perfoliatus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of sec-Butyl Methanesulfonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of hazardous chemicals is a critical component of laboratory safety and regulatory compliance. sec-Butyl methanesulfonate, an alkylating agent, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye and skin irritation.[1]
Required Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles, and a face shield if there is a splash hazard. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Step-by-Step Disposal Procedure for this compound
The recommended and safest method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service. Direct chemical neutralization in the laboratory is not advised due to the compound's stability and hazardous nature.
Step 1: Waste Segregation and Collection
-
Unused or Surplus this compound: Keep the chemical in its original, clearly labeled container. Do not mix it with other waste chemicals.
-
Contaminated Labware: Collect any disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Solutions: Aqueous and organic solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers.
-
Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of accordingly.
Step 2: Waste Container Labeling
Proper labeling is crucial for the safe handling and disposal of hazardous waste. All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
The associated hazards (e.g., Alkylating Agent, Toxic, Irritant)
-
The date the waste was first added to the container
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. Provide them with a detailed inventory of the waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
